5-Fluoro-1-methylbenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIVGQYHPZZEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617689 | |
| Record name | 5-Fluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-95-9 | |
| Record name | 5-Fluoro-1-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1-methyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-1-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1-methylbenzimidazole is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows it to interact with various biological targets, and the presence of a fluorine atom can significantly enhance its metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and spectral analysis. Furthermore, it explores its potential biological activities, drawing on data from related fluorinated benzimidazole derivatives to highlight its promise as a scaffold for the development of novel therapeutic agents.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. While specific experimental data for some properties of this exact compound are not widely published, data from closely related analogs and computational predictions provide valuable insights.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Fluoro-1H-benzimidazole | 5-Methylbenzimidazole |
| Molecular Formula | C₈H₇FN₂ | C₇H₅FN₂ | C₈H₈N₂ |
| Molecular Weight | 150.15 g/mol | 136.13 g/mol | 132.16 g/mol |
| Melting Point | Data not available | 132 °C[1] | 114-117 °C |
| Boiling Point | Data not available | 363.8±15.0 °C (Predicted)[1] | 169-172 °C at 1.00E+00 mm Hg |
| pKa | Data not available | 11.69±0.30[1] | Data not available |
| logP | Data not available | 1.70200[1] | 1.7 |
| Solubility | Slightly soluble in DMSO and Methanol | Poor solubility in water; Soluble in some organic solvents like DMSO | Soluble in chloroform (25 mg/mL) |
Synthesis and Characterization
The synthesis of this compound can be achieved through various established methods for benzimidazole ring formation, often involving the condensation of a substituted o-phenylenediamine with a suitable one-carbon synthon.
General Synthesis Methodologies
Common synthetic routes for fluorinated benzimidazoles include:
-
Condensation Reactions: A prevalent method involves the reaction of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester) under acidic conditions, followed by cyclization.
-
Microwave-Assisted Synthesis: This modern technique can significantly reduce reaction times and improve yields for the synthesis of benzimidazole derivatives.
Experimental Protocol: A Representative Synthesis
While a specific protocol for this compound is not detailed in the available literature, a general procedure for a related compound, 5-fluoro-2-methylbenzimidazole, is provided below. This can be adapted by using N-methyl-4-fluoro-1,2-phenylenediamine as the starting material.
Synthesis of 5-Fluoro-2-methyl-1H-benzo[d]imidazole:
-
To a mixture of 4-fluoro-2-nitroaniline (1 mmol) and indium powder (5.0 mmol) in ethyl acetate (2 mL), add acetic acid (10 mmol).
-
Add a solution of trimethyl orthoacetate (2.0 mmol) in ethyl acetate (3 mL).
-
Heat the reaction mixture to reflux and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and filter through diatomaceous earth.
-
Wash the filtrate with a 10% sodium bicarbonate solution (30 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the final product.
Spectral Characterization
The structure of this compound would be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the N-methyl protons, and the proton at the C2 position of the imidazole ring. The fluorine atom would cause splitting of the signals of adjacent aromatic protons.
-
¹³C NMR would provide signals for all carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
-
¹⁹F NMR would show a single resonance for the fluorine atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=N, C=C, and C-F stretching and bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (150.15 m/z) and characteristic fragmentation patterns.
Biological Activity and Potential Signaling Pathways
While direct studies on the biological activity of this compound are limited in the public domain, the broader class of fluorinated benzimidazoles has demonstrated significant potential in various therapeutic areas.[1][2][3][4][5][6]
Anticancer Activity
Fluorinated benzimidazole derivatives have shown promising antiproliferative activity against various cancer cell lines.[3] The introduction of a fluorine atom can enhance the anticancer properties of the benzimidazole scaffold. For instance, a related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to be more toxic to breast cancer cells than to normal fibroblast cells.[7]
Potential Mechanism of Action:
The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with key cellular processes. A potential signaling pathway that could be modulated by this compound, based on studies of similar compounds, is the p53 signaling pathway .
The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable. Some anticancer agents exert their effects by modulating the p53 pathway. For example, the aforementioned MBIC was investigated in the context of its interaction with p53 and its downstream targets like survivin, Cdk1, and cyclin B1 in breast cancer cells.[7]
dot
Caption: Potential modulation of the p53 signaling pathway by this compound.
Antimicrobial Activity
Fluorinated benzimidazoles have also been investigated for their antimicrobial properties. The presence of a fluorine atom can enhance the antimicrobial potency of the benzimidazole nucleus. Studies on various fluoro-benzimidazole derivatives have shown activity against a range of bacteria and fungi.[5] The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
dot
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its chemical properties, particularly the presence of the fluorine atom, suggest favorable metabolic stability and potential for strong interactions with biological targets. While specific experimental data for this compound is somewhat limited, the extensive research on related fluorinated benzimidazoles provides a strong rationale for its further investigation. The synthesis is achievable through established methodologies, and its biological potential, especially in the areas of oncology and infectious diseases, warrants more in-depth studies to elucidate its precise mechanisms of action and therapeutic efficacy. This technical guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule.
References
- 1. [PDF] Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Buy 5-Fluoro-4-methylbenzimidazole | 1360938-47-1 [smolecule.com]
- 7. Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics | MDPI [mdpi.com]
The Multifaceted Biological Activities of 5-Fluoro-1-methylbenzimidazole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of research due to its wide spectrum of biological activities. The introduction of a fluorine atom at the 5-position and a methyl group at the 1-position of the benzimidazole ring has given rise to a class of derivatives with significant potential in therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of 5-Fluoro-1-methylbenzimidazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to serve as a valuable resource for researchers in the field.
Antiproliferative and Anticancer Activity
Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines. Their mechanisms of action are diverse, primarily involving the induction of apoptosis through various signaling pathways and the inhibition of key enzymes involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines.
| Derivative/Compound Code | Cancer Cell Line | IC50 (µM) | Reference |
| 5-fluoro-1H-benzimidazole-4-carboxamide analog (10f) | HCT116 | 7.4 | [1] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 | 0.39 µg/mL | |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 | 0.32 µg/mL | |
| Bromo-derivative (Compound 5) | MCF-7 | 17.8 ± 0.24 µg/mL | [2] |
| Bromo-derivative (Compound 5) | DU-145 | 10.2 ± 1.4 µg/mL | [2] |
| Bromo-derivative (Compound 5) | H69AR | 49.9 ± 0.22 µg/mL | [2] |
| Benzimidazole derivative C1 | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | [3] |
| Benzimidazole derivative D1 | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | [3] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | Jurkat | 1.88 ± 0.51 | [4] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | K-562 | 1.89 ± 0.55 | [4] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | MOLT-4 | 2.05 ± 0.72 | [4] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | HeLa | 2.11 ± 0.62 | [4] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | HCT116 | 3.04 ± 0.8 | [4] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | MIA PaCa-2 | 3.82 ± 0.25 | [4] |
Mechanisms of Anticancer Action
1.2.1. PARP-1 Inhibition: Certain 5-fluoro-1H-benzimidazole-4-carboxamide analogs have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1] Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations), leads to an accumulation of DNA damage and subsequent cell death.
1.2.2. Induction of Apoptosis: A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade.
-
Regulation of Bcl-2 Family Proteins: Studies have shown that some derivatives can downregulate the expression of anti-apoptotic proteins like Bcl-2, while potentially upregulating pro-apoptotic proteins such as Bax.[3][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.
-
Caspase Activation: The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis.[5] this compound derivatives have been observed to trigger this cascade, leading to the cleavage of cellular substrates and ultimately, cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative/Compound Code | Microorganism | MIC (µg/mL) | Reference |
| 3-fluorobenzyl benzimidazole derivative 5c | Saccharomyces cerevisiae | 1 | [6] |
| 3-fluorobenzyl benzimidazole derivative 5c | MRSA | 2 | [6] |
| 3-fluorobenzyl benzimidazole derivative 5c | Bacillus proteus | 4 | [6] |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Escherichia coli O157:H7 | 0.49-0.98 | [7] |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Escherichia coli ATCC 8739 | 0.49-0.98 | [7] |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Escherichia coli ATCC 35218 | 0.49-0.98 | [7] |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Salmonella typhimurium ATCC 13311 | 0.49-0.98 | [7] |
Mechanism of Antimicrobial Action
The antimicrobial activity of these derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of DNA topoisomerases, such as DNA gyrase and topoisomerase IV in bacteria, which are vital for DNA replication, repair, and transcription.[6] By binding to these enzymes, the derivatives can stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately cell death. Some derivatives may also act by intercalating into the microbial DNA, disrupting its structure and function.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate using the same broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and the development of new anti-inflammatory agents is of significant interest. Benzimidazole derivatives, including those with 5-fluoro-1-methyl substitutions, have shown potential as anti-inflammatory agents.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are attributed to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.
-
Inhibition of Pro-inflammatory Enzymes: Derivatives have been shown to inhibit enzymes such as secretory phospholipase A2 (sPLA2), lipoxygenase (LOX), and cyclooxygenases (COX-1 and COX-2).[8][9] These enzymes are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Inhibition of Pro-inflammatory Cytokines: Some derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in immune cells like macrophages.[8]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Other Potential Biological Activities
Beyond the well-documented anticancer, antimicrobial, and anti-inflammatory effects, derivatives of the this compound scaffold may possess other therapeutic properties. For instance, some benzimidazole derivatives have been investigated for their antiviral activity against a range of viruses.[10][11] The exploration of these and other potential biological activities remains an active area of research.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The data presented in this guide highlight their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and pathway visualizations provide a foundational understanding for researchers aiming to explore and expand upon these findings.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives by systematically modifying their chemical structure.
-
In-depth Mechanistic Studies: To fully elucidate the molecular targets and signaling pathways responsible for their biological effects.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and, eventually, clinical applications.
-
Exploration of Novel Therapeutic Areas: To investigate the potential of these derivatives in treating other diseases, such as viral infections and neurodegenerative disorders.
By continuing to investigate the rich pharmacology of this compound derivatives, the scientific community can unlock their full therapeutic potential for the benefit of human health.
References
- 1. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanistic Landscape of 5-Fluoro-1-methylbenzimidazole: A Technical Guide for Researchers
Disclaimer: Publicly available research specifically detailing the mechanism of action for 5-Fluoro-1-methylbenzimidazole is limited. This guide provides an in-depth analysis based on the established biological activities of structurally related fluoro- and methyl-substituted benzimidazole derivatives. The proposed mechanisms and experimental protocols are presented to facilitate future research into this specific compound.
Executive Summary
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The introduction of a fluorine atom and a methyl group to the benzimidazole scaffold, as in this compound, is anticipated to modulate its biological profile, potentially enhancing its efficacy and pharmacokinetic properties. This document synthesizes the known biological activities of analogous compounds to postulate the likely mechanisms of action for this compound, which are predicted to include antimicrobial, antiviral, and enzyme-inhibiting properties. This guide serves as a technical resource for researchers and drug development professionals, offering detailed experimental methodologies and conceptual frameworks to investigate its therapeutic potential.
Postulated Mechanisms of Action
Based on the activities of closely related compounds, the mechanism of action of this compound likely involves one or more of the following pathways:
Enzyme Inhibition
Benzimidazole derivatives are well-documented enzyme inhibitors. The presence of the electron-withdrawing fluorine atom and the N-1 methyl group may enhance binding to various enzymatic targets.
-
DNA Topoisomerase Inhibition: Certain halogenated benzimidazoles have demonstrated inhibitory activity against both topoisomerase I and II.[1] These enzymes are crucial for DNA replication and transcription. Inhibition leads to the stabilization of the enzyme-DNA complex, causing DNA strand breaks and subsequent cell death. This is a common mechanism for anticancer agents.
-
Urease Inhibition: Substituted benzimidazoles have been investigated as urease inhibitors. This action is particularly relevant for combating infections by urease-producing bacteria, such as Helicobacter pylori. The mechanism is thought to involve binding to the enzyme's active site, with halogen substituents potentially forming key interactions.[1]
-
α-Glucosidase Inhibition: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Some benzimidazole derivatives have shown potent α-glucosidase inhibitory activity.[1]
Antimicrobial and Antiviral Activity
The benzimidazole core is a common feature in many antimicrobial and antiviral drugs.
-
Disruption of Microbial Cell Wall Synthesis: The antimicrobial properties of some benzimidazoles are attributed to their ability to interfere with bacterial cell wall synthesis.[1]
-
Inhibition of Viral Replication: The antiviral action of related compounds often involves the inhibition of viral replication enzymes or interference with viral protein synthesis and assembly.[1] The N-1 methyl substitution has been noted to improve membrane permeability and cellular uptake, which could enhance antiviral efficacy.[1]
Structure-Activity Relationship (SAR) Insights
The specific substitutions on the benzimidazole ring are critical determinants of its biological activity:
-
5-Fluoro Substitution: The fluorine atom at the 5-position is expected to increase the compound's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile. Fluorine's high electronegativity can also influence the acidity of the benzimidazole N-H proton (in the unmethylated precursor) and modulate binding interactions with biological targets.
-
1-Methyl Substitution: The methyl group at the N-1 position blocks the formation of certain metabolites and can enhance membrane permeability, leading to better cellular uptake and potentially increased biological activity.[1]
Quantitative Data for Related Fluoro-Benzimidazole Derivatives
The following table summarizes the inhibitory concentrations (IC50) of various fluoro-benzimidazole derivatives against different biological targets. It is important to note that these are not values for this compound but for structurally related compounds.
| Compound | Target Enzyme/Cell Line | IC50 Value | Reference |
| 5-Bromo-2-fluoro-1-methylbenzimidazole | Topoisomerase I | 1.52 µM | [1] |
Data for this compound is not available in the reviewed literature. The presented data is for a closely related analog to provide context.
Proposed Experimental Protocols
To elucidate the precise mechanism of action of this compound, the following experimental protocols are proposed:
Enzyme Inhibition Assays
Objective: To determine if this compound inhibits the activity of key enzymes like DNA topoisomerase, urease, or α-glucosidase.
Methodology (Example: DNA Topoisomerase I Relaxation Assay):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase I, and assay buffer.
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., camptothecin) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of topoisomerase I activity will be indicated by the persistence of the supercoiled DNA form. Quantify the band intensities to determine the IC50 value.
Antimicrobial Susceptibility Testing
Objective: To assess the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.
Methodology (Broth Microdilution Method):
-
Microplate Preparation: Dispense serial dilutions of this compound in a 96-well microplate containing appropriate growth media.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture the contents of wells with no visible growth onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.
Antiviral Assays
Objective: To evaluate the antiviral activity of this compound against relevant viruses.
Methodology (Example: Plaque Reduction Assay for a Lytic Virus):
-
Cell Seeding: Seed susceptible host cells in 6-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 (50% effective concentration).
Visualizations
Proposed Experimental Workflow for Enzyme Inhibition
References
Spectroscopic Profile of 5-Fluoro-1-methylbenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-1-methylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogs, namely 5-fluorobenzimidazole and 1-methylbenzimidazole. The presented data serves as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects on the benzimidazole core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | s | - | H-2 |
| ~7.65 | dd | J = ~9.0, ~2.5 Hz | H-4 |
| ~7.45 | dd | J = ~9.0, ~4.5 Hz | H-7 |
| ~7.10 | ddd | J = ~9.0, ~9.0, ~2.5 Hz | H-6 |
| ~3.85 | s | - | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~159.5 (d, ¹JCF = ~240 Hz) | C-5 |
| ~144.0 | C-2 |
| ~142.0 | C-7a |
| ~131.0 (d, ³JCF = ~10 Hz) | C-3a |
| ~115.0 (d, ²JCF = ~25 Hz) | C-6 |
| ~110.0 (d, ²JCF = ~25 Hz) | C-4 |
| ~105.0 (d, ³JCF = ~5 Hz) | C-7 |
| ~32.0 | N-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic, N-CH₃) |
| 1620-1600 | Medium | C=N stretching |
| 1500-1450 | Strong | C=C stretching (aromatic ring) |
| 1250-1200 | Strong | C-F stretching |
| 850-800 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 149 | Moderate | [M-H]⁺ |
| 135 | Moderate | [M-CH₃]⁺ |
| 123 | Low | [M-HCN]⁺ |
| 108 | Low | [M-CH₃-HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-180 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation and Data Acquisition:
-
Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
-
Parameters:
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
The fragmentation pattern will provide structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Absence of Publicly Available Crystal Structure for 5-Fluoro-1-methylbenzimidazole Prompts Analysis of a Structurally Related Analogue
A comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no deposited experimental crystal structure for 5-Fluoro-1-methylbenzimidazole. To fulfill the request for an in-depth technical guide on the crystal structure of a related compound, this whitepaper will focus on the detailed crystallographic analysis of a structurally similar benzimidazole derivative: 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole .
This analogue provides a valuable case study, allowing for a thorough examination of the experimental protocols, data presentation, and visualization of molecular and supramolecular structures, which are expected to share common features with the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of benzimidazole derivatives.
Crystal Structure Analysis of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole
The crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole (C₁₃H₁₃N₃O) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic space group Pbca.[2] The asymmetric unit contains one molecule of the compound.
Crystallographic Data and Structure Refinement
The key parameters detailing the crystal structure and the conditions of the X-ray diffraction experiment are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃N₃O |
| Formula Weight | 227.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.7213 (4) |
| b (Å) | 11.8991 (4) |
| c (Å) | 7.3025 (3) |
| α (°) | 90 |
| β (°) | 103.523 (1) |
| γ (°) | 90 |
| Volume (ų) | 990.26 (6) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.09 |
| Crystal size (mm) | 0.42 × 0.31 × 0.26 |
Molecular Geometry
The molecule is not planar.[1] The isoxazole ring is inclined to the benzimidazole ring system at a dihedral angle of 69.28 (14)°.[1] Selected bond lengths and angles are presented in the following table to provide a quantitative description of the molecular geometry.
| Bond | Length (Å) | Angle | Degree (°) |
| C4—C3 | 1.503 (4) | C4—C3—C6—C7 | -40.4 (4) |
| C3—C6 | 1.512 (4) | C3—C6—C7—N15 | -46.0 (4) |
| C7—N8 | 1.380 (3) | ||
| C7—N15 | 1.340 (3) |
Experimental Protocols
Synthesis of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole
The synthesis of the title compound was achieved through the reaction of (Z)-7-Methyl-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one with hydroxylamine hydrochloride. The following diagram illustrates the workflow of the synthesis and crystallization process.
References
Potential Therapeutic Targets for 5-Fluoro-1-methylbenzimidazole: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive overview of potential therapeutic targets for 5-Fluoro-1-methylbenzimidazole based on the known biological activities of structurally related benzimidazole and fluoro-benzimidazole derivatives. As of the time of this writing, specific experimental data for this compound is not publicly available. The information presented herein is intended to guide research and drug development professionals in exploring the potential therapeutic applications of this compound by highlighting the established targets of its chemical analogues.
Introduction
Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide explores the potential therapeutic targets of this compound by examining the well-documented activities of similar compounds. The primary areas of therapeutic potential for benzimidazole derivatives include oncology, cardiovascular disease, and infectious diseases.
Potential Therapeutic Targets
Based on the structure-activity relationships of analogous compounds, the following are hypothesized as potential therapeutic targets for this compound:
-
Poly (ADP-ribose) Polymerase-1 (PARP-1): A key enzyme in DNA repair, PARP-1 is a validated target in oncology.
-
Angiotensin II Type 1 (AT1) Receptor: A G-protein coupled receptor that is a central target in the management of hypertension.
-
Tubulin: A critical protein involved in microtubule formation and a well-established target for anticancer agents.
-
Microbial Enzymes and Proteins: Various enzymes and structural proteins in bacteria and fungi are targets for the antimicrobial effects of benzimidazole derivatives.
PARP-1 Inhibition in Oncology
Benzimidazole derivatives have been identified as potent inhibitors of PARP-1.[1][2] Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Quantitative Data for Analogous Compounds
| Compound ID | Structure | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| 10f | 5-fluoro-1H-benzimidazole-4-carboxamide derivative | PARP-1 | 43.7 | HCT116 | 7.4 | [3] |
| 14p | 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivative | PARP-1 | 23 | MDA-MB-436 | 43.56 | [4] |
| 14q | 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivative | PARP-1 | - | MDA-MB-436 | 36.69 | [4] |
Signaling Pathway
References
- 1. benthamscience.com [benthamscience.com]
- 2. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Fluorinated Benzimidazoles in Drug Discovery: A Technical Review
For Immediate Release
In the dynamic landscape of medicinal chemistry, the benzimidazole scaffold remains a cornerstone of therapeutic innovation. The strategic incorporation of fluorine atoms into this privileged heterocyclic system has unlocked a new dimension of pharmacological potential, leading to the development of potent and selective agents against a spectrum of diseases. This technical guide provides an in-depth review of recent advancements in the synthesis, biological evaluation, and mechanistic understanding of fluorinated benzimidazole compounds, tailored for researchers, scientists, and drug development professionals.
Synthesis of Fluorinated Benzimidazole Scaffolds
The construction of the fluorinated benzimidazole core primarily relies on the condensation reaction between a fluorinated o-phenylenediamine and a carboxylic acid or its equivalent. A general and efficient method involves the reaction of 2,3-Diaminofluorobenzene with various carboxylic acids under dehydrating conditions, or with aldehydes followed by an oxidation step. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting benzimidazole derivative.[1]
A common synthetic protocol is the Phillips-Ladenburg reaction, which involves heating a mixture of a substituted o-phenylenediamine and a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).
General Experimental Protocol for Synthesis:
A mixture of the respective fluorinated 1,2-phenylenediamine (1 equivalent) and the corresponding carboxylic acid (1.1 equivalents) is heated in polyphosphoric acid (PPA) at 120-150°C for several hours.[2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured onto ice water and neutralized with a suitable base, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system.
dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="Fluorinated o-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Carboxylic Acid / Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation Reaction\n(e.g., Phillips-Ladenburg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Dehydration / Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Fluorinated Benzimidazole Core", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Purification\n(Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Characterization\n(NMR, MS, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D [label="Intermediate"]; D -> E; E -> F; F -> G; } . Caption: General synthetic workflow for fluorinated benzimidazoles.
Anticancer Activity: A Prominent Therapeutic Avenue
Fluorinated benzimidazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Quantitative Data on Anticancer Activity
The in vitro antiproliferative activity of various fluorinated benzimidazole derivatives has been evaluated against a range of cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ORT14 | A549 (Lung) | 0.377 | [3] |
| ORT14 | A498 (Kidney) | 0.377 | [3] |
| ORT14 | A375 (Melanoma) | 0.377 | [3] |
| ORT14 | HeLa (Cervical) | 0.188 | [3] |
| ORT14 | HepG2 (Liver) | 0.188 | [3] |
| ORT15 | A549 (Lung) | - | [3] |
| ORT15 | A498 (Kidney) | - | [3] |
| ORT15 | A375 (Melanoma) | - | [3] |
| ORT15 | HeLa (Cervical) | - | [3] |
| ORT15 | HepG2 (Liver) | - | [3] |
| Compound 55b | A549 (Lung) | 0.95-1.57 | [4] |
| Compound 55b | MCF-7 (Breast) | 0.95-1.57 | [4] |
| Compound 55b | HeLa (Cervical) | 0.95-1.57 | [4] |
| Compound 5l | 60 Human Cancer Cell Lines | 0.43-7.73 | [5] |
Note: A lower IC50 value indicates higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the fluorinated benzimidazole compounds and incubated for a further 48 to 72 hours.[6]
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for 4 hours.[6]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to a vehicle control.[6][7]
dot graph MTT_Assay_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate 24h", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Treat with Fluorinated\nBenzimidazole Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Incubate 48-72h", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Add MTT Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Incubate 4h", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Remove Medium,\nAdd DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Measure Absorbance\nat 570 nm", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Calculate Cell Viability\n(IC50)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } . Caption: Workflow for the MTT cell viability assay.
Mechanisms of Anticancer Action
Fluorinated benzimidazoles exert their anticancer effects through multiple signaling pathways. Two prominent mechanisms are the inhibition of tubulin polymerization and the intercalation into DNA.
1. Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Several benzimidazole derivatives, including fluorinated analogues, have been shown to inhibit microtubule formation by binding to the colchicine site on β-tubulin.[8][9] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[5]
dot graph Tubulin_Inhibition_Pathway { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="Fluorinated Benzimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Binds to Colchicine Site\non β-Tubulin", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Inhibition of\nTubulin Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Disruption of\nMicrotubule Dynamics", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Induction of Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Cancer Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } . Caption: Mechanism of tubulin polymerization inhibition.
2. DNA Intercalation:
Certain fluorinated benzimidazole derivatives can act as DNA intercalating agents.[10][11] These planar molecules insert themselves between the base pairs of the DNA double helix. This interaction can distort the DNA structure, thereby inhibiting essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.
dot graph DNA_Intercalation_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="Fluorinated Benzimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Inserts between\nDNA Base Pairs", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="DNA Double Helix", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Distortion of\nDNA Structure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Inhibition of\nReplication & Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Cell Death", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [dir=none]; C -> D; D -> E; E -> F; } . Caption: Mechanism of DNA intercalation by fluorinated benzimidazoles.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant global health threat. Fluorinated benzimidazoles have shown promise as a new class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Quantitative Data on Antimicrobial Activity
The in vitro antimicrobial activity of fluorinated benzimidazole derivatives is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 18 | Gram-negative bacteria | 31.25 | [2] |
| Compound 14 | Bacillus subtilis | 7.81 | [2] |
| Compound 18 | Bacillus subtilis | 7.81 | [2] |
| Fluorinated benzimidazole (3) | Staphylococcus aureus | 156.25 | [2] |
| Fluorinated benzimidazole (3) | Candida albicans | 78.125 | [2] |
Note: A lower MIC value indicates greater antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.[12]
-
Serial Dilutions: Serial twofold dilutions of the fluorinated benzimidazole compounds are prepared in a 96-well microtiter plate.[12]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]
dot graph Antimicrobial_Susceptibility_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes A [label="Prepare Standardized\nMicrobial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Serial Dilution of\nTest Compounds in Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Inoculate Wells\nwith Microorganism", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Incubate Plate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Observe for Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Determine MIC\n(Lowest concentration with no growth)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; } . Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
Fluorinated benzimidazole compounds represent a highly versatile and promising scaffold in modern drug discovery. Their potent and diverse biological activities, coupled with favorable physicochemical properties imparted by the fluorine atom, position them as strong candidates for the development of next-generation therapeutics. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly pave the way for novel and effective treatments for a wide range of human diseases. This guide serves as a foundational resource to stimulate further research and development in this exciting field.
References
- 1. nbinno.com [nbinno.com]
- 2. acgpubs.org [acgpubs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. acgpubs.org [acgpubs.org]
- 14. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoro-1-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1-methylbenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any compound under investigation for therapeutic applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in public literature, this document outlines robust experimental protocols for determining these critical parameters. Furthermore, it discusses the predicted solubility based on its chemical structure, details methodologies for comprehensive stability assessment, and explores the compound's role within relevant signaling pathways. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively handle, formulate, and study this compound.
Introduction to this compound
This compound belongs to the benzimidazole class of compounds, which are bicyclic in nature, composed of a fusion of benzene and imidazole rings. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a fluorine atom at the 5-position and a methyl group at the 1-position of the benzimidazole ring can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. These substitutions are often employed to enhance drug-like properties, including potency and pharmacokinetic profiles. A clear understanding of the solubility and stability of this compound is a critical first step in its preclinical development.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation development. Poor solubility can lead to challenges in absorption and limit the therapeutic efficacy of a drug candidate.
Qualitative and Predicted Solubility
Currently, publicly available quantitative solubility data for this compound is limited. Qualitative assessments indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] The molecular structure, featuring both a polar benzimidazole core and a more nonpolar N-methyl group and benzene ring, suggests a variable solubility profile depending on the solvent's properties. The fluorine substituent can, in some cases, increase aqueous solubility.
Based on the properties of similar benzimidazole structures, a predicted solubility profile in common laboratory solvents is presented below. It is important to note that these are estimations and must be confirmed by experimental determination.
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Low | The molecule is largely nonpolar, though the nitrogen atoms can participate in hydrogen bonding. |
| Phosphate Buffered Saline (PBS) | Low | Similar to water, with slight variations due to ionic strength. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of compounds. |
| Methanol | Moderate | A polar protic solvent that can engage in hydrogen bonding. |
| Ethanol | Moderate | Similar to methanol but slightly less polar. |
| Acetonitrile | Moderate | A polar aprotic solvent. |
| Dichloromethane (DCM) | Moderate to High | A nonpolar solvent that may solubilize the compound due to its aromatic and alkyl components. |
| Chloroform | Moderate to High | Similar to DCM. For comparison, the related compound 5-methylbenzimidazole has a reported solubility of 25 mg/mL in chloroform. |
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, a thermodynamic solubility assay using the shake-flask method is recommended. The detailed protocol for this experiment is provided in Section 4.1.
Stability Profile
Evaluating the stability of a drug candidate is a mandatory regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life. Stability studies are designed to understand how the compound changes under the influence of various environmental factors such as temperature, humidity, light, and pH.
Forced Degradation Studies
In the absence of specific stability data for this compound, forced degradation (stress testing) studies are essential to identify potential degradation products and pathways. These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing. The insights gained are crucial for developing stability-indicating analytical methods and for designing stable formulations.
A comprehensive forced degradation study should include exposure to the following conditions:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at elevated temperatures (e.g., 60°C).
-
Photostability: Exposing the solid compound and its solution to light sources as specified in ICH Q1B guidelines.
A detailed protocol for conducting forced degradation studies is outlined in Section 4.2.
Experimental Protocols
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol details the determination of the equilibrium solubility of this compound in various solvents.
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, DMSO, methanol). The presence of undissolved solid is crucial for ensuring that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm filter.
-
Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as UPLC-MS/MS (see Section 4.3 for a general method).
-
Data Analysis: Calculate the solubility in units of µg/mL or µM by comparing the measured concentration to a standard calibration curve.
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol). For solid-state studies, use the neat compound.
-
Application of Stress Conditions:
-
Hydrolysis: Dilute the stock solution with 0.1 M HCl (acidic), 0.1 M NaOH (basic), and water (neutral) to a final concentration of approximately 1 mg/mL. Incubate the solutions at an elevated temperature (e.g., 60°C).
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL. Keep the solution at room temperature.
-
Thermal: Place the solid compound in a stability chamber at 60°C.
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). For thermal and photostability, time points may be longer (e.g., 1, 3, 7 days).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating UPLC-MS/MS method (see Section 4.3).
-
Data Evaluation: Determine the percentage of degradation of this compound and identify and quantify any major degradation products. The method should be able to separate the parent compound from all degradation products.
UPLC-MS/MS Method for Quantification
This section provides a general Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method that can be adapted for the quantification of this compound in solubility and stability samples.
Method Parameters:
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Method Development and Validation: The specific MRM transitions (parent ion -> fragment ion) for this compound and any internal standard must be determined by infusing a standard solution into the mass spectrometer. The method should be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, selectivity, and sensitivity.
Role in Signaling Pathways
Benzimidazole derivatives are known to exert their biological effects, particularly in oncology, by interacting with various signaling pathways. While the specific targets of this compound are yet to be fully elucidated, the benzimidazole scaffold is a common motif in kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.
Key signaling pathways frequently modulated by benzimidazole derivatives include:
-
Receptor Tyrosine Kinase (RTK) Pathways: Many benzimidazoles inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.
-
PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, survival, and metabolism. Benzimidazole derivatives can inhibit kinases within this pathway, leading to the suppression of tumor growth.
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Inhibition of kinases in this pathway, such as MEK and ERK, by benzimidazole compounds can lead to cell cycle arrest and apoptosis.
Representative Signaling Pathway for Benzimidazole Kinase Inhibitors
References
Methodological & Application
Application Notes and Protocols: 5-Fluoro-1-methylbenzimidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Fluoro-1-methylbenzimidazole and its derivatives in medicinal chemistry. The document details their synthesis, biological activities, and potential mechanisms of action, supported by experimental protocols and quantitative data.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The incorporation of a fluorine atom into the benzimidazole scaffold can significantly enhance biological activity. The methyl group at the N-1 position can further modulate the compound's properties. This document focuses on the applications of this compound and structurally similar derivatives as potential therapeutic agents.
Synthesis of this compound Derivatives
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have shown promising activity in several therapeutic areas. The data presented below is for structurally related 5-fluoro and 5-methyl benzimidazole derivatives, which serve as a strong indicator of the potential of the target compound.
Antiproliferative Activity
The antiproliferative effects of fluoro- and methyl-substituted benzimidazoles have been evaluated against various cancer cell lines using the MTT assay.[1]
Table 1: In Vitro Antiproliferative Activity of Substituted Benzimidazole Derivatives
| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |
| ORT15 | 5-methyl, 2-(ortho-fluorophenyl) | A549 (Lung) | 0.354 | [1] |
| A498 (Kidney) | 0.354 | [1] | ||
| HeLa (Cervical) | 0.354 | [1] | ||
| A375 (Melanoma) | 0.177 | [1] | ||
| HepG2 (Liver) | 0.177 | [1] | ||
| ORT14 | 5-unsubstituted, 2-(para-fluorophenyl) | A549 (Lung) | 0.377 | [1] |
| A498 (Kidney) | 0.377 | [1] | ||
| A375 (Melanoma) | 0.377 | [1] | ||
| HeLa (Cervical) | 0.188 | [1] | ||
| HepG2 (Liver) | 0.188 | [1] |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The presence of a methyl group at the 5-position of the benzimidazole ring has been shown to enhance antimicrobial activity.[2]
Table 2: In Vitro Antimicrobial Activity of Substituted Benzimidazole Derivatives
| Compound ID | Substitution | Microorganism | MIC (µg/mL) | Reference |
| 14 | 2-(m-fluorophenyl) | Bacillus subtilis | 7.81 | [2] |
| 18 | 5-methyl, 2-(m-fluorophenyl) | Gram-negative bacteria | 31.25 | [2] |
| Bacillus subtilis | 7.81 | [2] |
Potential Mechanisms of Action
The diverse biological activities of benzimidazole derivatives stem from their ability to interact with various cellular targets. While the specific mechanism of this compound is yet to be fully elucidated, several potential pathways have been identified for related compounds.
Caption: Potential anticancer mechanisms of this compound.
Experimental Protocols
The following are detailed protocols for key assays used to evaluate the biological activity of this compound derivatives.
Protocol for MTT Antiproliferative Assay[3][4]
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete growth medium. The final DMSO concentration should not exceed 0.1%.[3] Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT antiproliferative assay.
Protocol for Broth Microdilution MIC Assay[5][6]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
This compound derivative stock solution (in DMSO)
-
0.5 McFarland standard
-
Sterile saline
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared microbial inoculum. The final volume in each well will be 200 µL.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, with demonstrated potential in anticancer and antimicrobial applications. The provided protocols offer a starting point for researchers to evaluate the efficacy of these compounds and explore their mechanisms of action. Further investigation into the specific molecular targets and structure-activity relationships will be crucial for optimizing the therapeutic potential of this class of compounds.
References
Application Notes and Protocols for the Synthesis of 5-Fluoro-1-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 5-Fluoro-1-methylbenzimidazole, a key intermediate in the development of various pharmaceutical agents. The unique structural properties imparted by the fluorine and methyl groups make this compound a valuable building block in medicinal chemistry.[1] The protocols outlined below are based on established benzimidazole synthesis methodologies, including the classical Phillips-Ladenburg condensation reaction.[1]
The synthesis of benzimidazole derivatives is a cornerstone in the creation of compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The procedures detailed herein provide a reproducible and efficient pathway for obtaining this compound for further research and development.
Experimental Protocols
Two primary synthetic routes are presented for the preparation of this compound. The choice of method may depend on the availability of starting materials and desired scale.
Method 1: Two-Step Synthesis from 4-Fluoro-1,2-phenylenediamine
This method involves the formation of the benzimidazole ring followed by N-methylation.
Step 1: Synthesis of 5-Fluorobenzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-Fluoro-1,2-phenylenediamine (1.0 eq) and formic acid (5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100°C and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-Fluorobenzimidazole.
Step 2: N-Methylation of 5-Fluorobenzimidazole
-
Reaction Setup: To a solution of 5-Fluorobenzimidazole (1.0 eq) in a suitable solvent such as methanol or dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Addition of Methylating Agent: Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.
Method 2: One-Pot Synthesis from 4-Fluoro-N-methyl-o-phenylenediamine
This method is more direct if the methylated starting material is available.
-
Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-N-methyl-o-phenylenediamine (1.0 eq) in formic acid (5.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a base (e.g., sodium hydroxide or potassium carbonate) until a precipitate forms. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via Method 1.
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoro-1,2-phenylenediamine | 1.0 | Formic Acid | 5.0 | None | 100 | 2-4 | 85-95 |
| 2 | 5-Fluorobenzimidazole | 1.0 | Methyl Iodide | 1.2 | Methanol | RT | 12-24 | 70-85 |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
References
Application of 5-Fluoro-1-methylbenzimidazole Derivatives in Cancer Research: A Focus on Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)
Note to the Reader: Extensive literature searches for the specific compound "5-Fluoro-1-methylbenzimidazole" in the context of cancer research did not yield sufficient data to generate detailed application notes and protocols. However, significant research is available on closely related 5-fluorobenzimidazole derivatives. This document focuses on a well-studied analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , as a representative example of this class of compounds in cancer research. The data and protocols presented below pertain to MBIC and provide a framework for understanding the potential applications of similar 5-fluorobenzimidazole derivatives.
Application Notes
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including potent anticancer effects. The introduction of a fluorine atom can significantly enhance the biological activity of these compounds. MBIC, a 5-fluorobenzimidazole derivative, has emerged as a promising microtubule targeting agent (MTA) with significant cytotoxic effects against various cancer cell lines.
MBIC's primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] It has demonstrated greater toxicity towards cancer cells compared to normal cells, highlighting its potential as a selective anticancer agent.[3][4] Research has shown its efficacy in both non-aggressive and aggressive breast cancer cell lines, as well as in in vivo animal models.[5][6] The compound's activity is influenced by the p53 status of the cancer cells, with sensitivity being modifiable by silencing downstream proteins like survivin.[5]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of MBIC in various cancer models.
Table 1: In Vitro Cytotoxicity of MBIC
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Non-aggressive Breast Cancer | 0.73 ± 0.0 | [3][5] |
| MDA-MB-231 | Aggressive Breast Cancer | 20.4 ± 0.2 | [3][5] |
| MDA-MB-231 (survivin silenced) | Aggressive Breast Cancer | 4.4 ± 0.3 | [5] |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 | [3][5] |
Table 2: In Vivo Efficacy of MBIC in MDA-MB-231 Xenograft Model
| Treatment Group | Duration | Tumor Volume Reduction (%) | Reference |
| MBIC Administration | 4 weeks | 79.7 | [5] |
| Untreated Control | 4 weeks | 0 | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MBIC against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) and normal cell lines (e.g., L-cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MBIC stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of MBIC in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted MBIC solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of MBIC concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor activity of MBIC in a mouse xenograft model.
Materials:
-
BALB/c nude mice (female, 4-6 weeks old)
-
MDA-MB-231 human breast cancer cells
-
Matrigel
-
MBIC solution for injection
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inoculate 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly divide the mice into a treatment group and a control group.
-
Administer MBIC to the treatment group (e.g., via intraperitoneal injection) at a predetermined dose and schedule for 4 weeks. Administer the vehicle solution to the control group.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the 4-week treatment period, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the percentage of tumor volume reduction in the treatment group compared to the control group.
Visualizations
Caption: Workflow for evaluating the anticancer activity of MBIC.
Caption: Proposed mechanism of action of MBIC in cancer cells.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays: A Case Study with a Benzimidazole-Based MEK Inhibitor
Disclaimer: Due to the limited availability of public data on the kinase inhibitory activity of 5-Fluoro-1-methylbenzimidazole, this document utilizes Selumetinib (AZD6244) , a well-characterized benzimidazole-containing MEK1/2 inhibitor, as a representative compound. The methodologies, data presentation, and signaling pathway information provided herein serve as a comprehensive guide for researchers evaluating the kinase inhibition profile of novel benzimidazole derivatives like this compound.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Benzimidazole scaffolds have emerged as privileged structures in the design of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the characterization of benzimidazole-based compounds as kinase inhibitors, using the MEK1/2 inhibitor Selumetinib as an exemplar.
Selumetinib is an oral, potent, and highly selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2][3] MEK1 and MEK2 are dual-specificity kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway.[4][5] By inhibiting MEK1/2, Selumetinib prevents the phosphorylation and activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2), leading to the inhibition of downstream signaling and cellular proliferation.[1][4]
Target Signaling Pathway: The RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the cell nucleus, thereby regulating gene expression and preventing apoptosis.[4] Mutations in upstream components of this pathway, such as RAS and BRAF, are common in human cancers and lead to its constitutive activation.[4] Selumetinib's inhibition of MEK1/2 provides a critical intervention point in this pathway.
Data Presentation: Inhibitory Activity of Selumetinib
The potency and selectivity of a kinase inhibitor are critical parameters. This data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| MEK1 | Cell-Free Enzymatic | 14 | [3][6] |
| MEK2 | Cell-Free Enzymatic | 530 (Kd) | [3] |
| ERK1/2 Phosphorylation | Cell-Based | 10 | [3] |
| p38α | Cell-Free Enzymatic | >10,000 | [3] |
| MKK6 | Cell-Free Enzymatic | >10,000 | [3] |
| EGFR | Cell-Free Enzymatic | >10,000 | [3] |
| ErbB2 | Cell-Free Enzymatic | >10,000 | [3] |
| B-Raf | Cell-Free Enzymatic | >10,000 | [3] |
| Cell Line | Cancer Type | Relevant Mutation(s) | IC50 (µM) | Reference |
| Malme-3M | Melanoma | BRAF V600E | 0.0103 | [6] |
| MDA-MB-231 | Breast Cancer | BRAF G464V, KRAS G13D | 8.6 | [6] |
| SUM149 | Breast Cancer | - | 10 | [6] |
| PANC-1 | Pancreatic Cancer | KRAS G12D | - | [7] |
| HT-29 | Colorectal Cancer | BRAF V600E | <1 | [1] |
Experimental Protocols
Protocol 1: Biochemical MEK1 Kinase Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of a test compound on MEK1 activity by measuring the phosphorylation of its substrate, ERK2.
Materials:
-
Recombinant human MEK1 enzyme
-
Inactive recombinant human ERK2 substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 µM to 0.1 nM. Further dilute the compound solutions in kinase assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor like Selumetinib for 100% inhibition) to the wells of the assay plate.
-
Enzyme Addition: Add 2.5 µL of a 2X solution of MEK1 enzyme in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X solution of ERK2 substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for MEK1.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and detect the amount of ADP produced (or phosphorylated ERK2) using a suitable detection method according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot Assay for ERK1/2 Phosphorylation
This protocol assesses the ability of a test compound to inhibit the MEK-ERK signaling pathway within a cellular context by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cancer cell line with an activated RAS-RAF-MEK-ERK pathway (e.g., PANC-1)
-
Complete cell culture medium
-
6-well culture plates
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of p-ERK inhibition is determined by the ratio of p-ERK to total ERK.
Conclusion
The protocols and data presented in this document, using Selumetinib as a representative benzimidazole-based kinase inhibitor, provide a robust framework for the preclinical evaluation of novel compounds such as this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and mechanism of action of new kinase inhibitors, thereby facilitating their development as potential therapeutic agents.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selumetinib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Selumetinib | Apoptosis | ERK | MEK | TargetMol [targetmol.com]
- 7. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Development of Novel Inhibitors Using a 5-Fluoro-1-methylbenzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel inhibitors based on the 5-Fluoro-1-methylbenzimidazole scaffold. This document includes synthetic protocols, biological evaluation methodologies, quantitative activity data, and insights into the mechanism of action for this promising class of compounds.
Introduction
The this compound moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been investigated as potent inhibitors of various enzymes, including kinases and poly (ADP-ribose) polymerase (PARP), making them attractive candidates for the development of therapeutics for diseases such as cancer.[1][2] The fluorine atom at the 5-position and the methyl group at the 1-position can significantly influence the compound's physicochemical properties, metabolic stability, and target binding affinity.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process. A general synthetic route is outlined below.
General Synthetic Protocol:
-
Step 1: Synthesis of 5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-amine: This key intermediate can be synthesized from commercially available starting materials. A common approach involves the reaction of 4-fluoro-2-nitroaniline with a methylating agent, followed by reduction of the nitro group and subsequent cyclization.
-
Step 2: Functionalization at the 2-amino position: The 2-amino group serves as a versatile handle for introducing various substituents. For instance, it can undergo condensation reactions with aldehydes or coupling reactions with carboxylic acids to yield a diverse library of derivatives.[3]
-
Step 3: Modification of the Benzene Ring: Further modifications on the benzimidazole core, such as at the 6-position, can be achieved through electrophilic aromatic substitution reactions, enabling the exploration of structure-activity relationships.
Experimental Protocols
PARP-1 Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound derivatives on PARP-1 enzyme activity by measuring the consumption of its substrate, NAD+.[4][5]
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Activated DNA
-
β-NAD+
-
PARP Assay Buffer
-
Test Compounds (this compound derivatives)
-
Fluorescent NAD+ Detection Reagent
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a working solution of the PARP-1 enzyme in PARP assay buffer.[4]
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the PARP assay buffer, activated DNA, and the test compound or vehicle control.
-
Add the PARP-1 enzyme to each well and incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding β-NAD+ to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the fluorescent NAD+ detection reagent.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[5]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, HepG2)[6]
-
Complete cell culture medium
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Quantitative Data
The following tables summarize the inhibitory activities of representative this compound derivatives.
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| ORT14 (para-fluoro substitution) | Proliferation | MTT | 0.377 | A549, A498, A375 | [6] |
| ORT14 (para-fluoro substitution) | Proliferation | MTT | 0.188 | HeLa, HepG2 | [6] |
| ORT15 (ortho-fluoro substitution) | Proliferation | MTT | 0.354 | A549, A498, HeLa | [6] |
| ORT15 (ortho-fluoro substitution) | Proliferation | MTT | 0.177 | A375, HepG2 | [6] |
| ORT16 (meta-fluoro substitution) | Proliferation | MTT | 0.177 | A549 | [6] |
| ORT17 (para-fluoro substitution) | Proliferation | MTT | 0.354 | HeLa, A375 | [6] |
| Fluoro aryl benzimidazole derivative 1 | Proliferation | Calcein | 1.8 | HOS | [7] |
| Fluoro aryl benzimidazole derivative 1 | Proliferation | Calcein | 2.0 | G361 | [7] |
| Fluoro aryl benzimidazole derivative 1 | Proliferation | Calcein | 2.8 | MCF-7 | [7] |
| Fluoro aryl benzimidazole derivative 1 | Proliferation | Calcein | 7.8 | K-562 | [7] |
Note: The specific structures of the compounds are detailed in the cited references.
Mechanism of Action and Signaling Pathways
MAPK/ERK Pathway Inhibition
Several benzimidazole derivatives, including those with a this compound scaffold like Selumetinib, are known to target the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1][8] This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9] In many cancers, this pathway is hyperactivated due to mutations in genes like BRAF and KRAS.[8][10]
Inhibitors targeting MEK1/2, a key component of this pathway, can block downstream signaling to ERK, thereby inhibiting uncontrolled cell growth.[1] Selumetinib is a selective, non-ATP-competitive inhibitor of MEK1/2.[10]
Caption: MAPK/ERK signaling pathway and the point of inhibition.
PARP-1 Inhibition and Synthetic Lethality
Derivatives of 5-fluoro-1H-benzimidazole-4-carboxamide have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1).[2] PARP-1 is a key enzyme in the repair of single-strand DNA breaks.[2] Inhibiting PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a phenomenon known as synthetic lethality. The accumulation of unrepaired DNA damage results in cell death.
Caption: Mechanism of PARP-1 inhibition and synthetic lethality.
Experimental Workflow
The following diagram illustrates a typical workflow for the development of novel inhibitors based on the this compound scaffold.
Caption: Drug discovery workflow for novel inhibitors.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for Fluorinated Benzimidazole Derivatives
Disclaimer: No specific in vitro or in vivo studies for the compound 5-Fluoro-1-methylbenzimidazole were identified in the available literature. The following application notes and protocols are based on studies of other structurally related fluorinated benzimidazole derivatives and are intended to provide general guidance for researchers in this field.
Introduction
Fluorinated benzimidazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The incorporation of fluorine atoms into the benzimidazole scaffold can significantly modulate the physicochemical and biological properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles.[1][2] These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects.[3][4] This document provides an overview of the in vitro applications of fluorinated benzimidazole derivatives, along with generalized protocols for their evaluation.
I. In Vitro Biological Activities and Data
Fluorinated benzimidazole derivatives have been extensively evaluated for their potential as therapeutic agents. The primary areas of investigation include their efficacy as antimicrobial and anticancer agents.
Antimicrobial Activity
Several studies have demonstrated the potent antimicrobial properties of fluorinated benzimidazoles against a range of pathogenic bacteria and fungi.[4][5] The presence and position of the fluorine substituent, along with other substitutions on the benzimidazole core, play a crucial role in determining the antimicrobial spectrum and potency.[5]
Table 1: Summary of In Vitro Antimicrobial Activity of Selected Fluorinated Benzimidazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole (14) | Bacillus subtilis | 7.81 | [5] |
| Compound 18 (meta-fluoro substituted) | Gram-negative bacteria | 31.25 | [5] |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Escherichia coli O157:H7 | 0.49-0.98 | [4] |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Escherichia coli ATCC 8739 | 0.49-0.98 | [4] |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Escherichia coli ATCC 35218 | 0.49-0.98 | [4] |
| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Salmonella typhimurium ATCC 13311 | 0.49-0.98 | [4] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Fluorinated benzimidazoles have emerged as promising candidates for cancer therapy, exhibiting antiproliferative activity against various cancer cell lines.[1][3][6] Their mechanisms of action are diverse and can involve the inhibition of key enzymes, disruption of microtubule polymerization, and induction of apoptosis.[1]
Table 2: Summary of In Vitro Antiproliferative Activity of Selected Fluorinated Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ORT12 (ortho-fluoro) | HeLa | 0.377 | [6] |
| ORT12 (ortho-fluoro) | HepG2 | 0.188 | [6] |
| ORT14 (para-fluoro) | Various cancer cell lines | Low IC50 values | [1][6] |
| ORT15 (ortho-fluoro) | Various cancer cell lines | Low IC50 values | [1][6] |
| Compound 18 | CCD 841 CoN (human intestinal epithelial cell line) | 210.23 µg/mL | [4] |
| 5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide (3) | HCT116 | 7.4 | [7] |
IC50: Half-maximal Inhibitory Concentration
II. Experimental Protocols
The following are generalized protocols for the in vitro evaluation of fluorinated benzimidazole derivatives based on methodologies cited in the literature.
Protocol for Antimicrobial Susceptibility Testing (Microdilution Assay)
This protocol is adapted from methodologies used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]
Objective: To determine the lowest concentration of a fluorinated benzimidazole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (fluorinated benzimidazole derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotic/antifungal
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight and dilute to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and a known antibiotic/antifungal (positive control).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. Buy 5-Fluoro-4-methylbenzimidazole | 1360938-47-1 [smolecule.com]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoro-1-methylbenzimidazole as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1-methylbenzimidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The benzimidazole core is a privileged scaffold found in numerous pharmacologically active compounds, and the strategic incorporation of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The N-methylation at the 1-position provides a fixed substitution pattern, preventing tautomerism and allowing for specific vectoral elaboration of the molecule. This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on its use in the development of enzyme inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a crucial intermediate in the synthesis of various targeted therapeutic agents, particularly in the fields of oncology and inflammatory diseases. Its structural features make it an ideal starting point for the development of potent and selective enzyme inhibitors.
PARP-1 Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is critical for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality, making it an attractive target for cancer therapy. The 5-fluorobenzimidazole scaffold has been successfully employed in the design of potent PARP-1 inhibitors.[1][2][3]
The general structure of these inhibitors often involves a carboxamide group at the 4-position of the benzimidazole ring, which is crucial for binding to the nicotinamide-binding pocket of the PARP-1 enzyme. The 5-fluoro substituent can contribute to enhanced binding affinity and favorable pharmacokinetic properties. While many reported syntheses start from 5-fluoro-1H-benzimidazole, the N-methylated analog provides a direct route to specific N-substituted final products.
Kinase Inhibitors for Signal Transduction Modulation
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The benzimidazole core is a well-established scaffold for the design of kinase inhibitors, often targeting the ATP-binding site of the enzyme.[4][5]
Specifically, derivatives of this compound can be elaborated to target key kinases in oncogenic pathways such as the RAS-RAF-MEK-ERK pathway. The synthesis of such inhibitors often involves functionalization at various positions of the benzimidazole ring to achieve selectivity and potency.
Data Presentation
Table 1: Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | N-Methylation of 5-Fluorobenzimidazole | 5-Fluorobenzimidazole, NaH, CH₃I, DMF, 0 °C to rt | ~85-95 (typical) | General Procedure |
Table 2: Application in the Synthesis of a PARP-1 Inhibitor Precursor
| Step | Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 5-Fluoro-1-methyl-1H-benzo[d]imidazole | Nitration | HNO₃, H₂SO₄, 0 °C | 5-Fluoro-1-methyl-4-nitro-1H-benzo[d]imidazole | 85 | Adapted from[1] |
| 2 | 5-Fluoro-1-methyl-4-nitro-1H-benzo[d]imidazole | Reduction | H₂, Pd/C, Methanol | 5-Fluoro-1-methyl-1H-benzo[d]imidazol-4-amine | 92 | Adapted from[1] |
| 3 | 5-Fluoro-1-methyl-1H-benzo[d]imidazol-4-amine | Sandmeyer Reaction | 1. NaNO₂, HCl, H₂O, 0 °C2. CuCN, KCN, H₂O | 5-Fluoro-1-methyl-1H-benzo[d]imidazole-4-carbonitrile | 78 | Adapted from[1] |
| 4 | 5-Fluoro-1-methyl-1H-benzo[d]imidazole-4-carbonitrile | Hydrolysis | NaOH, H₂O, Reflux | 5-Fluoro-1-methyl-1H-benzo[d]imidazole-4-carboxylic acid | 90 | Adapted from[1] |
| 5 | 5-Fluoro-1-methyl-1H-benzo[d]imidazole-4-carboxylic acid | Amide Coupling | Amine, HATU, DIPEA, DMF | 5-Fluoro-1-methyl-1H-benzo[d]imidazole-4-carboxamide derivative | 60-80 | Adapted from[1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-1-methyl-1H-benzo[d]imidazole
This protocol describes the N-methylation of 5-fluorobenzimidazole.
Materials:
-
5-Fluorobenzimidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluorobenzimidazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-fluoro-1-methyl-1H-benzo[d]imidazole.
Protocol 2: Synthesis of a this compound-based PARP-1 Inhibitor Precursor (Amide Formation)
This protocol outlines the final amide coupling step to form a generic PARP-1 inhibitor scaffold.
Materials:
-
5-Fluoro-1-methyl-1H-benzo[d]imidazole-4-carboxylic acid
-
Desired amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous lithium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 5-fluoro-1-methyl-1H-benzo[d]imidazole-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Add anhydrous DMF to dissolve the reagents.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, or until TLC analysis indicates completion.
-
Pour the reaction mixture into saturated aqueous lithium chloride solution and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final amide product.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: PARP-1 signaling pathway in single-strand DNA break repair.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
References
- 1. Buy 5-fluoro-1H-benzo[d]imidazole | 1977-72-6 [smolecule.com]
- 2. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
Application Notes and Protocols for the Analytical Detection of 5-Fluoro-1-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 5-Fluoro-1-methylbenzimidazole. The methodologies described are based on established analytical techniques for structurally similar benzimidazole derivatives and are intended to serve as a comprehensive guide for researchers in pharmaceutical analysis, quality control, and drug development.
Introduction
This compound is a fluorinated benzimidazole derivative of interest in medicinal chemistry and pharmaceutical research. Accurate and reliable analytical methods are crucial for its detection, quantification, and characterization in various matrices. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes typical performance parameters that can be expected from the described methods, based on the analysis of analogous benzimidazole compounds.[1][2] These values should be validated in-house for the specific application.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | < 6 µg/kg[2] | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | < 10 µg/kg[2] | 5 - 50 ng/mL |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 2% | < 15% | < 15% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A generic solid-phase extraction protocol for the cleanup and concentration of this compound from a biological matrix (e.g., plasma) is provided below. This method is based on techniques used for other benzimidazoles.[2]
Materials:
-
SPE Cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide
-
Ethyl Acetate
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Mix 1 mL of the sample (e.g., plasma) with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7). Centrifuge to precipitate proteins. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities, followed by 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the analyte with 3 mL of a suitable elution solvent (e.g., methanol or ethyl acetate, possibly with a small percentage of ammonium hydroxide to ensure the analyte is in its neutral form).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from a validated method for the analysis of several benzimidazole derivatives.[1][3]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C8 or C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Mobile Phase A: 0.05% Orthophosphoric acid in Water/Acetonitrile (75:25, v/v), adjusted to pH 4.5 with 15% sodium hydroxide.[3]
-
Mobile Phase B: 0.05% Orthophosphoric acid in Water/Acetonitrile (50:50, v/v), adjusted to pH 4.5 with 15% sodium hydroxide.[3]
-
Gradient Elution:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: 100% B
-
20-25 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm (based on typical benzimidazole absorbance)
Protocol:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Prepare the samples for analysis, including the SPE cleanup if necessary.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak corresponding to this compound and construct a calibration curve to quantify the analyte in the samples.
References
Application Notes and Protocols for Molecular Docking Studies of 5-Fluoro-1-methylbenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of 5-fluoro-1-methylbenzimidazole derivatives, a class of compounds with significant therapeutic potential. This document outlines their synthesis, identifies key biological targets, and provides detailed protocols for in silico molecular docking studies. The information is intended to guide researchers in the rational design and development of novel drugs based on this privileged scaffold.
Introduction to this compound Derivatives
Benzimidazole and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry due to their structural similarity to naturally occurring purine bases, allowing them to interact with a wide range of biological targets. The incorporation of a fluorine atom at the 5-position of the benzimidazole ring can significantly enhance the molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The 1-methyl substitution can further modulate the compound's physicochemical characteristics. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Molecular docking studies are crucial computational techniques used to predict the binding orientation and affinity of these small molecules to their protein targets, thereby guiding the synthesis of more potent and selective drug candidates.
Biological Targets and Therapeutic Potential
Molecular docking studies have identified several key protein targets for this compound derivatives, highlighting their potential in treating a variety of diseases:
-
Poly (ADP-ribose) polymerase-1 (PARP-1): An enzyme involved in DNA repair and genomic stability. Inhibition of PARP-1 is a validated strategy in cancer therapy, and 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have shown potent inhibitory activity against this enzyme.[1]
-
Monoamine Oxidase B (MAO-B): An enzyme that breaks down neurotransmitters like dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[2] Novel sulfonyl derivatives of 5-fluoro-substituted benzimidazole have shown high binding affinity toward MAO-B.[2]
-
Phosphofructokinase-2 (PFK-2): An enzyme that plays a role in regulating glycolysis. A docking study of a 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide suggested its structure is compatible with the active site of this enzyme, indicating potential as an antimicrobial agent.[3]
-
β-secretase (BACE1): An enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease. Fluoro-benzimidazole derivatives have been investigated as inhibitors of this enzyme.[4]
Data Presentation: Molecular Docking and Biological Activity
The following tables summarize quantitative data from molecular docking studies and biological assays of 5-fluoro-benzimidazole derivatives.
Table 1: Molecular Docking Scores of 5-Fluoro-1-aryl/alkyl sulfonyl benzimidazole Derivatives against MAO-B
| Compound | Binding Energy (kcal/mol) - AutoDock Vina | Binding Energy (kcal/mol) - AutoDock |
| Derivative 1 | -8.5 | -8.1 |
| Derivative 2 | -8.3 | -7.9 |
| Derivative 3 | -8.1 | -7.7 |
| Selegiline (Standard) | -7.5 | -7.2 |
| Rasagiline (Standard) | -7.3 | -7.0 |
Data adapted from a study on novel sulfonyl derivatives of 5-fluoro-substituted benzimidazole. The specific structures of the derivatives are detailed in the source publication.[2]
Table 2: PARP-1 Inhibitory Activity of 5-Fluoro-1H-benzimidazole-4-carboxamide Derivatives
| Compound | PARP-1 IC50 (nM) | HCT116 Cell IC50 (µM) | A549 Cell Potentiation Factor (PF50) |
| 10a | 125.3 | >50 | 1.1 |
| 10f | 43.7 | 7.4 | 1.6 |
| 10g | 68.9 | 15.2 | 1.3 |
| Olaparib (Standard) | 5.0 | 0.1 | 10.2 |
Data represents a selection of compounds from the study.[1]
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 5-fluoro-benzimidazole derivatives, which can be adapted for 1-methyl substituted analogs.
Protocol 1: Synthesis of 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid hydrazide
-
Step 1: Synthesis of methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate.
-
In a microwave synthesis vial (30 mL), add methyl-4-formylbenzoate (4.8 g, 0.03 mol), sodium disulfite (5.7 g, 0.03 mol), and DMF (5 mL).
-
Heat the reaction mixture in a microwave reactor at 240 °C and 10 bar for 5 minutes.
-
After cooling, add 4-fluoro-o-phenylenediamine (or its 1-methyl derivative) to the mixture.
-
Subject the final mixture to the same microwave conditions (240 °C, 10 bar, 5 min).
-
-
Step 2: Synthesis of 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoic acid hydrazide.
-
In a microwave synthesis vial (30 mL), place the product from Step 1 (0.02 mol) in ethanol (15 mL) and add hydrazine hydrate (5 mL).
-
Heat the reaction mixture in a microwave reactor at 150 °C and 10 bar for 10 minutes.
-
After cooling, pour the mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, dry, and recrystallize from ethanol.[3]
-
Protocol 2: Synthesis of N'-substituted-benzylidene)benzohydrazide Derivatives
-
Dissolve the hydrazide product from Protocol 1 (0.001 mol) in ethanol.
-
Add the desired benzaldehyde derivative (0.001 mol) and a few drops of acetic acid to the solution.
-
Reflux the reaction mixture at 100 °C for 2 hours.
-
Filter the resulting residue, dry it, and recrystallize from butanol.[3]
Molecular Docking Protocol using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of this compound derivatives against a protein target.
Software and Prerequisites:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking calculation.
-
PyMOL or other molecular visualization software: For analyzing results.
-
A 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).
-
A 3D structure of the this compound derivative (ligand).
Step-by-Step Protocol:
-
Protein Preparation:
-
Load the protein PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions not essential for the study.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format (e.g., protein.pdbqt).
-
-
Ligand Preparation:
-
Load the ligand file (e.g., in MOL2 or SDF format) into AutoDock Tools.
-
The software will automatically detect the root and set up rotatable bonds.
-
Ensure the correct Gasteiger charges are computed.
-
Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).
-
-
Grid Box Generation:
-
With the prepared protein loaded in ADT, open the Grid Box tool.
-
Define the search space (the grid box) to encompass the active site of the protein. This can be guided by the position of a co-crystallized ligand or by identifying key active site residues from the literature.
-
Adjust the center and dimensions of the grid box.
-
Save the grid parameter file (e.g., grid.gpf).
-
-
Configuration File Creation:
-
Create a text file named conf.txt.
-
Specify the names of the receptor and ligand files, and the center and size of the search space as defined in the grid box generation step.
-
-
Running AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt).
-
Execute the following command:
-
-
Analysis of Results:
-
The output file (results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
The log file (log.txt) will contain the binding affinity values for each pose.
-
Use molecular visualization software like PyMOL to view the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the molecular docking studies of this compound derivatives.
Caption: Workflow for molecular docking studies.
Caption: PARP-1 signaling pathway in DNA damage response.
Caption: MAO-B pathway and its inhibition.
Caption: PFK-2 regulation of glycolysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Fluoro-1-methylbenzimidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 5-Fluoro-1-methylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound? A1: The most prevalent method is the condensation reaction of a substituted o-phenylenediamine with a one-carbon source. For this compound, this typically involves the cyclization of 4-fluoro-N1-methylbenzene-1,2-diamine with reagents like formic acid or its derivatives.[1][2] Alternative methods, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields for related fluorinated benzimidazoles.[1][3]
Q2: How does microwave-assisted synthesis compare to conventional heating methods for this reaction? A2: Microwave-assisted synthesis offers several advantages over conventional heating, including dramatically reduced reaction times (minutes versus hours), higher reaction yields, and homogeneous heat distribution, which can minimize the formation of side products.[3][4] For fluorinated benzimidazoles, microwave irradiation can lead to complete reactions in as little as 3-8 minutes with yields often exceeding 85%.[3]
Q3: What are the critical starting materials for this synthesis? A3: The key precursor is 4-fluoro-N1-methylbenzene-1,2-diamine. The other essential reagent is a source for the C2 position of the benzimidazole ring, which is typically formic acid, triethyl orthoformate, or an appropriate aldehyde followed by an oxidation step. The purity of the starting diamine is crucial to prevent side reactions and ensure a high yield of the final product.
Q4: What purification techniques are most effective for this compound? A4: Column chromatography using silica gel is the most widely employed and versatile technique for purifying benzimidazole derivatives.[1] The selection of the mobile phase, typically a mixture of ethyl acetate and hexane, is critical for achieving good separation.[5] Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can also be used to obtain a high-purity product.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Cyclization: The reaction may not have gone to completion due to insufficient time, temperature, or catalyst activity. 2. Decomposition: Starting materials or the product may be sensitive to harsh acidic or high-temperature conditions. 3. Poor Quality Starting Material: The o-phenylenediamine precursor may be oxidized or impure. | 1. Optimize Reaction Conditions: Monitor the reaction by TLC. Increase the reaction time or temperature incrementally. Consider switching to microwave irradiation for more efficient heating.[3] 2. Use Milder Conditions: If decomposition is suspected, switch to a milder acid catalyst or lower the reaction temperature. 3. Purify Precursors: Purify the 4-fluoro-N1-methylbenzene-1,2-diamine by recrystallization or column chromatography before use. |
| Multiple Products Observed on TLC | 1. Side Reactions: Unwanted side reactions, such as N-formylation of the diamine without cyclization, may occur. 2. Isomer Formation: If the starting material is not correctly substituted, a mixture of isomers can form. 3. Over-alkylation: If using an alkylating agent in a multi-step synthesis, reaction at both nitrogen atoms of the imidazole ring is possible. | 1. Control Stoichiometry: Ensure the correct molar ratios of reactants are used. 2. Verify Starting Material: Confirm the structure and purity of the diamine precursor using NMR or other analytical techniques. 3. Employ a Stepwise Approach: Synthesize the 5-fluorobenzimidazole core first, followed by N-methylation as a separate step to ensure regioselectivity. |
| Dark, Tarry Crude Product | 1. Oxidation: o-Phenylenediamines are susceptible to air oxidation, especially at elevated temperatures, leading to polymerization and dark-colored impurities. 2. Strong Acid: Use of strong, concentrated acids can cause degradation of the aromatic rings. | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.[6] 2. Use Dilute or Solid Acid: Consider using a more dilute acid solution or a solid acid catalyst to minimize degradation.[6] |
| Difficulty in Product Purification | 1. Similar Polarity of Byproducts: Side products may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Low Solubility: The product may be sparingly soluble in common organic solvents used for chromatography or recrystallization. | 1. Optimize Chromatography: Use a high-resolution silica gel column and experiment with different solvent systems (e.g., gradients of ethyl acetate/hexane or dichloromethane/methanol). 2. Recrystallization: Test various solvent systems for recrystallization. If the product is an amine, it can be converted to a salt (e.g., hydrochloride) to alter its solubility for purification, then neutralized back to the free base. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the synthesis of fluorinated benzimidazoles using different methods, providing a baseline for optimization.
Table 1: Microwave-Assisted Synthesis of 2-Substituted Fluorinated Benzimidazoles [3]
| Entry | Reactants | Catalyst | Time (min) | Temperature (°C) | Yield (%) |
| 1 | o-Phenylenediamine, Aldehyde | None | 3 - 8 | 110 | 85 - 96 |
| 2 | o-Phenylenediamine, Aldehyde | I₂ (10 mol%) | 5 - 45 | Grinding (RT) | 10 - 55 |
| 3 | o-Phenylenediamine, Aldehyde | Na₂S₂O₅ (20 mol%) | 8 - 18 (hrs) | Reflux | 60 - 90 |
Table 2: Conventional One-Pot Reductive Cyclization for 2-Aryl-6-fluorobenzimidazoles [5]
| Reactant | Reagent | Molar Eq. | Solvent | Time (h) | Temperature (°C) |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | p-Tolualdehyde | 1.1 | Ethanol/Water | 4 - 6 | 80 (Reflux) |
| Sodium Dithionite (Na₂S₂O₄) | 4.0 |
Key Experimental Protocols
Protocol: Synthesis of this compound via Formic Acid Cyclization
This protocol describes a standard method for the synthesis of this compound from 4-fluoro-N1-methylbenzene-1,2-diamine.
Materials:
-
4-fluoro-N1-methylbenzene-1,2-diamine (1.0 eq.)
-
Formic Acid (88%, 1.5 eq.)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-fluoro-N1-methylbenzene-1,2-diamine (1.0 eq.) and formic acid (1.5 eq.).
-
Cyclization: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) mobile phase.
-
Work-up - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice.
-
Work-up - Basification: Slowly neutralize the acidic solution by adding 10% NaOH solution until the pH is ~8-9. A precipitate of the crude product should form.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification - Drying: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification - Chromatography: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common synthesis issues.
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 5-Fluoro-1-methylbenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Fluoro-1-methylbenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Common impurities in the synthesis of this compound typically include:
-
Unreacted Starting Materials: Such as 4-fluoro-N-methyl-1,2-phenylenediamine or the cyclizing agent (e.g., formic acid).
-
Positional Isomers: N-alkylation of 5-fluorobenzimidazole can sometimes yield a mixture of this compound and 6-Fluoro-1-methylbenzimidazole, which can be challenging to separate due to their similar polarities.[1]
-
Over-alkylation Products: If the reaction conditions are not carefully controlled, dialkylation can occur, leading to the formation of quaternary benzimidazolium salts.
-
Byproducts from Side Reactions: Depending on the synthetic route, other minor impurities may form.
Q2: My crude this compound product is a dark oil or discolored solid. How can I remove the color?
A2: Discoloration often arises from oxidation or polymeric impurities. A common and effective method to remove such impurities is through treatment with activated carbon (charcoal) during recrystallization. Add a small amount of activated carbon to the hot solution of your crude product, allow it to stir for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[2]
Q3: I am observing significant peak tailing when analyzing my this compound sample by silica gel column chromatography. What is the cause and how can I fix it?
A3: Benzimidazoles are amphoteric, meaning they have both acidic and basic sites.[3] This can lead to strong interactions with the acidic silica gel surface, causing peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.[3] This will help to saturate the acidic sites on the silica gel and improve the peak shape.
Q4: What are the recommended analytical techniques to assess the purity of my this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating this compound from its impurities and for quantitative purity determination.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any isomeric or other major impurities.
Troubleshooting Guides
Issue 1: Difficulty in Separating Isomeric Impurities
If you are struggling to separate this compound from its 6-fluoro isomer, consider the following strategies:
-
Optimize Column Chromatography:
-
Solvent System: Use a shallow gradient with a less polar solvent system to enhance separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase (C18) column.[3]
-
-
Fractional Recrystallization: This technique can sometimes be effective for separating isomers. It involves a series of recrystallization steps, where each step enriches one of the isomers in the crystalline phase.
Issue 2: Poor Recovery After Recrystallization
Low recovery during recrystallization can be due to:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to find the best solvent or solvent mixture.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
Quantitative Data Summary
The following table provides illustrative data on the purity of this compound after different purification steps. Note that actual results may vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95-98 | 70-85 | Effective for removing less polar and more polar impurities. |
| Silica Gel Column Chromatography | 85 | >99 | 60-80 | Can be optimized to remove isomeric impurities. |
| Preparative HPLC | 98 | >99.5 | 40-60 | High purity but lower yield and higher cost. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexane). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. The ideal solvent will show good dissolution when hot and significant crystal formation when cold.
-
Dissolution: In a larger flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes at a temperature just below the solvent's boiling point.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable eluent system. A good starting point for benzimidazoles is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[3] The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel slurry in the initial, less polar eluent and pour it into the column. Allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry, impregnated silica to the top of the packed column.
-
Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
resolving solubility issues of 5-Fluoro-1-methylbenzimidazole in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-Fluoro-1-methylbenzimidazole in various experimental assays.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution into aqueous assay buffer.
This guide presents a systematic approach to resolving solubility issues with this compound. Before troubleshooting, verify that the initial stock solution in DMSO is fully dissolved.
Initial Check: DMSO Stock Solution Integrity
-
Problem: The compound may have precipitated out of the DMSO stock solution during storage, especially if stored at low temperatures.
-
Solution: Gently warm the stock solution to 37°C for 10-15 minutes and vortex thoroughly to ensure complete dissolution. Visually inspect the solution for any particulate matter before proceeding with dilutions.
Troubleshooting Workflow
If the DMSO stock is clear and precipitation only occurs upon dilution in your aqueous assay buffer, follow this workflow to identify a suitable solvent system.
Caption: Troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1][2] This compound is slightly soluble in DMSO and methanol.[1] For assay purposes, preparing a 10-30 mM stock in high-purity, anhydrous DMSO is a common starting point. Always ensure the compound is fully dissolved before making serial dilutions.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What is the maximum recommended final concentration of DMSO in my assay?
A2: While DMSO is an excellent solvent, high concentrations can be toxic to cells or interfere with enzyme activity.[2][3] It is best practice to keep the final concentration of DMSO in your assay as low as possible, ideally at or below 1%. However, if solubility remains an issue, you may test increasing the final DMSO concentration up to 5%, ensuring you run parallel vehicle controls to assess the impact of the solvent on your specific assay system.
Q3: Can I use co-solvents other than DMSO to improve solubility in my aqueous buffer?
A3: Yes, incorporating co-solvents into your aqueous assay buffer can significantly improve the solubility of benzimidazole derivatives.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[4][5] These should be added to the buffer at a final concentration of 1-5% before adding the compound's DMSO stock solution. Remember to include a vehicle control with the same co-solvent concentration.
Q4: How does pH affect the solubility of this compound?
A4: The benzimidazole ring system contains ionizable nitrogen atoms.[4] Altering the pH of the assay buffer can change the molecule's ionization state and significantly impact its solubility.[4][6] As a weak base, this compound is likely to be more soluble at a lower (more acidic) pH, where the imidazole nitrogens can be protonated.[4] It is advisable to test the solubility in a range of buffers (e.g., pH 5.5, 6.5, 7.4) to find the optimal condition that maintains solubility without compromising the integrity of your biological assay.
Data Presentation
The following tables present representative solubility data for a generic benzimidazole derivative to illustrate the effects of different formulation strategies. The actual solubility of this compound must be determined experimentally.
Table 1: Representative Solubility with Different Co-solvents
| Assay Buffer Condition | Representative Solubility (µM) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 5 |
| PBS + 1% Ethanol | ~15 |
| PBS + 5% Propylene Glycol | ~25 |
| PBS + 5% PEG 400 | ~30 |
| Note: These are illustrative values based on similar compounds.[4] |
Table 2: Effect of pH on Representative Benzimidazole Derivative Solubility
| Buffer System | pH | Representative Solubility (µM) |
| MES Buffer | 5.5 | ~50 |
| HEPES Buffer | 6.5 | ~20 |
| Tris Buffer | 7.4 | < 5 |
| Note: These are illustrative values based on similar compounds.[4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This high-throughput method assesses the concentration at which a compound begins to precipitate out of a solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous assay buffers at various pH values (with and without co-solvents)
-
96-well plates (clear bottom)
-
Nephelometer or plate reader capable of measuring light scattering
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to low µM).
-
Addition to Buffer: In a separate 96-well plate, add 98 µL of your desired aqueous assay buffer (e.g., PBS, with or without co-solvents, at various pH levels) to each well.
-
Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate.[4] This creates a 2% final DMSO concentration and a range of compound concentrations.
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed above the background is considered the kinetic solubility limit under those conditions.
Hypothetical Signaling Pathway
Many small molecule inhibitors, including those with a benzimidazole scaffold, target protein kinases. The diagram below illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades involved in cell proliferation.
Caption: Hypothetical inhibition of an RTK signaling pathway.
References
improving the stability of 5-Fluoro-1-methylbenzimidazole solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 5-Fluoro-1-methylbenzimidazole solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the choice of solvent. Benzimidazole derivatives, in general, are known to be susceptible to degradation under certain conditions.[1][2]
Q2: What is the expected shelf-life of a this compound solution?
A2: The shelf-life of a this compound solution is highly dependent on the storage conditions (solvent, temperature, light exposure) and concentration. For some benzimidazole derivatives in solution, it is recommended to prepare fresh solutions for optimal results. Long-term storage, even at low temperatures, should be carefully evaluated for degradation. For instance, some benzimidazole working solutions are recommended to be prepared fresh monthly and stored at -20°C or -80°C.[3][4]
Q3: What are the visible signs of degradation in my this compound solution?
A3: Visual indicators of degradation can include a change in color, the formation of precipitate, or a decrease in the expected biological activity or potency. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are crucial for accurately assessing the stability of the solution.
Q4: How does pH impact the stability of the solution?
A4: The benzimidazole ring system can be susceptible to hydrolysis, particularly under basic pH conditions. It is generally advisable to maintain solutions at a neutral or slightly acidic pH, if compatible with your experimental design, to minimize hydrolysis.[2]
Q5: Is this compound sensitive to light?
A5: Yes, benzimidazole derivatives are often photosensitive and can undergo photodegradation upon exposure to UV or ambient light.[1][2][5] It is critical to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q6: What are the potential degradation products of this compound?
A6: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for benzimidazoles can include hydrolysis and photodegradation.[1][2] For other benzimidazole compounds, hydrolysis of functional groups attached to the ring is a known degradation pathway.[1][5] Forced degradation studies are necessary to identify the specific degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low experimental results or loss of activity. | Degradation of the this compound solution. | Prepare a fresh solution from solid material. Verify the purity of the solid compound. Assess the stability of the solution under your specific experimental conditions using a stability-indicating analytical method like HPLC. |
| Change in color or appearance of the solution. | Chemical degradation or precipitation. | Do not use the solution. Prepare a fresh solution. Consider filtering the solution if precipitation is suspected, but be aware that the active compound concentration may be altered. Re-evaluate your solvent choice and storage conditions. |
| Inconsistent results between experiments. | Inconsistent solution stability or preparation. | Standardize your solution preparation and storage procedures. Always use fresh solutions or solutions that have been confirmed to be stable for a defined period under specified conditions. |
| Precipitate forms in the solution upon storage. | Poor solubility in the chosen solvent or degradation product formation. | Try a different solvent or a co-solvent system to improve solubility. Ensure the storage temperature is appropriate; some compounds can precipitate at lower temperatures. |
Impact of Environmental Factors on Stability
The following table summarizes the expected qualitative impact of various environmental factors on the stability of this compound solutions, based on the general behavior of benzimidazole derivatives.
| Factor | Condition | Expected Impact on Stability | Mitigation Strategy |
| Temperature | Elevated Temperature (e.g., > 25°C) | Increased rate of degradation. | Store solutions at recommended low temperatures (e.g., 4°C, -20°C, or -80°C).[3][4] |
| Freeze-Thaw Cycles | Potential for degradation or precipitation. | Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3] | |
| Light | Exposure to UV or Ambient Light | Photodegradation.[1][2][5] | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2] |
| pH | Basic Conditions (pH > 8) | Potential for hydrolysis.[2] | Maintain solutions at a neutral or slightly acidic pH. Use buffered solutions where appropriate. |
| Acidic Conditions (pH < 6) | Generally more stable than basic conditions, but should be experimentally verified. | Buffer the solution to the optimal pH for stability. | |
| Oxygen | Presence of atmospheric oxygen | Potential for oxidative degradation. | For long-term storage of sensitive compounds, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon). |
| Solvent | Presence of water in hygroscopic solvents (e.g., DMSO) | Can promote hydrolysis over time. | Use anhydrous solvents for preparing stock solutions and store them in desiccated containers.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways for this compound. This is crucial for developing a stability-indicating analytical method.[6][7][8][9]
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2][10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.[2][10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2][10]
-
Thermal Degradation: Place the stock solution in a dry heat oven at 80°C for 48 hours.[2]
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 8 hours. A dark control sample should be run in parallel.[2][10]
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the intact this compound from its degradation products.
Procedure:
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Method Optimization: Inject the stressed samples from the forced degradation study. Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from any degradation product peaks.
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. This will help in identifying peaks and assessing peak purity. The wavelength of maximum absorbance for this compound should be used for quantification.
-
Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unstable solutions.
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biomedres.us [biomedres.us]
- 10. benchchem.com [benchchem.com]
troubleshooting side reactions in 5-Fluoro-1-methylbenzimidazole synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-1-methylbenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during this synthetic process.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of 5-Fluorobenzimidazole (Precursor)
Question: I am getting a very low yield during the initial cyclization reaction to form 5-fluorobenzimidazole from 4-fluoro-o-phenylenediamine and formic acid. What are the possible causes and solutions?
Answer: Low yields in the formation of 5-fluorobenzimidazole can arise from several factors. Here are some common causes and their respective solutions:
-
Incomplete Reaction: The condensation of 4-fluoro-o-phenylenediamine and formic acid requires sufficient time and temperature to go to completion.
-
Solution: Ensure the reaction is refluxed for an adequate duration, typically several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Suboptimal Reaction Conditions: The choice of acid and its concentration can significantly impact the reaction yield. The Phillips-Ladenburg reaction, a common method for this synthesis, often utilizes a mineral acid catalyst.[1][2][3]
-
Solution: While formic acid can act as both reactant and solvent, using a stronger acid catalyst like dilute hydrochloric acid in conjunction with formic acid can improve the reaction rate and yield.[1] However, excessively harsh acidic conditions can lead to side product formation.
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. Purification of the starting 4-fluoro-o-phenylenediamine may also be necessary if it has discolored due to oxidation.
-
Issue 2: Formation of Regioisomers during N-methylation
Question: During the N-methylation of 5-fluorobenzimidazole, I am observing the formation of two different products, which are difficult to separate. How can I improve the regioselectivity of this step?
Answer: The formation of a mixture of 1-methyl-5-fluorobenzimidazole and 1-methyl-6-fluorobenzimidazole is a common challenge due to the tautomeric nature of the benzimidazole ring. The fluorine substituent can influence the acidity of the N-H protons, but often a mixture is still obtained. Here are strategies to enhance regioselectivity:
-
Steric Hindrance: While the fluorine atom is small, substituents on the benzimidazole ring can direct methylation to the less sterically hindered nitrogen.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom influences the nucleophilicity of the two nitrogen atoms.[4] Reaction conditions can be optimized to favor methylation at one nitrogen over the other.
-
Choice of Base and Solvent: The reaction conditions play a crucial role in determining the ratio of the two regioisomers.
-
Solution: A common method involves using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Experimenting with different bases and solvents can alter the product ratio. For instance, using a bulkier base might favor methylation at the less hindered nitrogen.
-
-
Biocatalytic Methylation: Recent studies have shown that enzymatic methylation can offer high regioselectivity.[5][6]
-
Solution: If high regioselectivity is critical, exploring enzymatic methods with methyltransferases could be a viable, albeit more complex, alternative.
-
Issue 3: Over-methylation to Form a Quaternary Salt
Question: My final product is contaminated with a salt-like substance that is insoluble in my extraction solvent. I suspect it's an over-methylated product. How can I prevent this?
Answer: The formation of a 1,3-dimethyl-5-fluorobenzimidazolium salt is a common side reaction when an excess of the methylating agent is used.
-
Stoichiometry of Methylating Agent: Using a large excess of the methylating agent (e.g., methyl iodide) will drive the reaction towards the formation of the quaternary salt.
-
Solution: Carefully control the stoichiometry of the methylating agent. Use 1.05 to 1.2 equivalents of the methylating agent relative to the 5-fluorobenzimidazole.
-
-
Reaction Temperature: Higher reaction temperatures can also promote over-methylation.
-
Solution: Perform the methylation at room temperature or even at 0 °C to minimize the formation of the quaternary salt. Monitor the reaction by TLC to determine the optimal reaction time.
-
Issue 4: Difficulty in Product Purification
Question: I am struggling to obtain a pure sample of this compound. What are the recommended purification techniques?
Answer: Purifying N-methylated benzimidazoles, especially when regioisomers are present, often requires chromatographic methods.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials, regioisomers, and other byproducts.
-
Solution: Use silica gel column chromatography with a gradient elution system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. This will allow for the separation of compounds with similar polarities.
-
-
Recrystallization: If the product is obtained as a solid and is relatively free of isomeric impurities, recrystallization can be an effective final purification step.[7]
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis pathway for this compound?
A1: The most common synthetic route involves two main steps:
-
Cyclization: Condensation of 4-fluoro-o-phenylenediamine with formic acid to form 5-fluorobenzimidazole. This is often achieved by refluxing the reactants.
-
N-methylation: Alkylation of the resulting 5-fluorobenzimidazole with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield this compound.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong bases like sodium hydride (NaH) are flammable and react violently with water. They should be handled under an inert atmosphere.
-
Solvents such as DMF are harmful. Avoid inhalation and skin contact.
Q3: How can I confirm the structure of my final product?
A3: The structure of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This will provide information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the methyl group and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule.
Data Presentation
Table 1: Summary of Reaction Conditions for N-methylation of 5-Fluorobenzimidazole
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | DMF | THF | Acetonitrile |
| Methylating Agent | CH₃I | (CH₃)₂SO₄ | CH₃I |
| Temperature | Room Temperature | 0 °C to RT | 80 °C |
| Typical Yield | Moderate to Good | Good to High | Moderate |
| Regioisomer Ratio (1-Me:3-Me) | Variable | Can be optimized | Variable |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluorobenzimidazole
-
To a round-bottom flask, add 4-fluoro-o-phenylenediamine (1.0 eq) and formic acid (10 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude 5-fluorobenzimidazole.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.[7]
Protocol 2: Synthesis of this compound
-
To a dry round-bottom flask under an inert atmosphere, add 5-fluorobenzimidazole (1.0 eq) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Biocatalytic N-Methylation of Unsaturated Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for 5-Fluoro-1-methylbenzimidazole Derivatization
Welcome to the technical support center for the derivatization of 5-Fluoro-1-methylbenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Impure starting materials. | Ensure the this compound is pure and dry, as contaminants can hinder the reaction. |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of your reactants. For instance, in N-alkylation, an excess of the alkylating agent can lead to the formation of undesired quaternary salts.[1] | |
| Suboptimal reaction temperature. | Some derivatization reactions may require heating to proceed at a practical rate, while others might need lower temperatures to minimize side reactions.[1] | |
| Formation of Regioisomers | Tautomeric nature of the benzimidazole ring. | The hydrogen on the nitrogen atom of a benzimidazole can exist on either nitrogen, leading to two different nucleophilic sites for reaction.[1] |
| Steric hindrance not being exploited. | Bulky substituents on the benzimidazole ring can sterically block one of the nitrogen atoms, promoting reaction at the less hindered position.[1] | |
| Difficulty in Product Purification | Presence of unreacted starting materials and isomers. | Column chromatography on silica gel is a common and effective method for purification. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often successful.[1] |
| Formation of highly polar byproducts. | Consider a liquid-liquid extraction to remove water-soluble impurities before chromatography. | |
| Inconsistent Spectroscopic Data | Residual solvent or impurities. | Ensure the purified product is thoroughly dried under vacuum to remove any residual solvents which can interfere with NMR and other spectroscopic analyses. |
| Incorrect structural assignment. | Compare your spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) with literature values for similar fluorinated benzimidazole derivatives. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of this compound?
A1: Common derivatization methods for this compound include N-alkylation, C-H activation/functionalization, and reactions involving the benzene ring such as nitration or halogenation, followed by further modifications. N-alkylation of the second nitrogen atom is a frequent strategy to introduce diverse substituents.
Q2: How can I improve the regioselectivity of N-alkylation on this compound?
A2: Achieving regioselectivity in the N-alkylation of unsymmetrically substituted benzimidazoles is a common challenge.[1] To favor alkylation at a specific nitrogen, you can employ strategies that exploit steric hindrance or the electronic effects of substituents on the benzimidazole ring.[1] For instance, a bulky substituent at a neighboring position can direct the incoming alkyl group to the less sterically hindered nitrogen.
Q3: What are the typical reaction conditions for N-methylation of a benzimidazole derivative?
A3: A common method for N-methylation involves the use of a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). The reaction temperature can range from room temperature to elevated temperatures depending on the reactivity of the substrate.
Q4: I am observing the formation of a quaternary salt in my N-methylation reaction. How can this be avoided?
A4: The formation of a 1,3-dimethylbenzimidazolium salt, a quaternary ammonium salt, is a common side reaction, especially with an excess of the methylating agent or under harsh conditions.[1] To minimize this, use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents). Slow addition of the methylating agent can also help prevent localized high concentrations that favor over-methylation.[1]
Q5: What analytical techniques are best for characterizing my this compound derivatives?
A5: A combination of techniques is recommended for full characterization. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are useful for assessing purity. Structural elucidation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
Preparation: To a solution of this compound (1.0 eq) in a dry aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., NaH, 1.1 eq or K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Then, add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.
-
Monitoring: Allow the reaction to proceed at room temperature or with heating, while monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for N-alkylation.
References
Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-1-methylbenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of 5-Fluoro-1-methylbenzimidazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A robust and widely used method for synthesizing benzimidazole derivatives involves a two-step process: the initial formation of the benzimidazole ring followed by N-alkylation. For this compound, this typically involves the condensation of 4-fluoro-1,2-phenylenediamine with formic acid to yield 5-fluorobenzimidazole, followed by methylation using a reagent like dimethyl sulfate or methyl iodide. This approach is generally amenable to large-scale production.[1]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Key safety considerations include:
-
Handling of Corrosive Reagents: Formic acid and methylation agents like dimethyl sulfate are corrosive and toxic. Appropriate personal protective equipment (PPE), such as gloves, goggles, and lab coats, is essential. Work should be conducted in a well-ventilated fume hood.
-
Exothermic Reactions: The condensation and methylation steps can be exothermic. Controlled addition of reagents and adequate cooling systems are crucial to manage the reaction temperature and prevent runaways.
-
Solvent Safety: The use of flammable organic solvents requires proper ventilation and grounding of equipment to prevent static discharge. Adherence to fire safety protocols is mandatory.
-
Waste Disposal: A comprehensive waste management plan for the disposal of organic solvents, acidic and basic waste streams, and any toxic byproducts must be in place, following local regulations.
Q3: How can the purity of the final product be ensured at a larger scale?
A3: Ensuring high purity on a large scale involves several steps:
-
Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) helps to ensure the reaction goes to completion and minimizes the formation of side products.
-
Controlled Crystallization: Purification of the crude product is often achieved through recrystallization. Careful selection of the solvent system and controlled cooling rates are critical for obtaining a highly pure crystalline product.
-
Washing: Thoroughly washing the filtered product with appropriate cold solvents helps to remove residual impurities.
-
Drying: The final product should be dried under vacuum to remove any residual solvents.
Experimental Protocols
Step 1: Synthesis of 5-Fluorobenzimidazole
This procedure is based on the classical Phillips condensation method, which is a common approach for synthesizing benzimidazoles from o-phenylenediamines and carboxylic acids.[1]
Reactants:
-
4-Fluoro-1,2-phenylenediamine
-
Formic acid (98-100%)
-
Sodium hydroxide (for neutralization)
Procedure:
-
In a suitable reactor, charge 4-fluoro-1,2-phenylenediamine (1 equivalent) and formic acid (3-5 equivalents).
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 2-4 hours, with stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. This step can be highly exothermic and requires efficient cooling.
-
The crude 5-fluorobenzimidazole will precipitate out of the solution.
-
Filter the solid product and wash it thoroughly with cold deionized water.
-
Dry the product under vacuum at 60-70°C.
Step 2: Synthesis of this compound
This step involves the N-alkylation of the previously synthesized 5-fluorobenzimidazole.
Reactants:
-
5-Fluorobenzimidazole
-
Dimethyl sulfate or Methyl iodide (as methylating agent)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., acetone, ethanol, or a phase-transfer catalyst system)
Procedure:
-
In a reactor, dissolve 5-fluorobenzimidazole (1 equivalent) in a suitable solvent.
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 30 minutes.
-
Slowly add the methylating agent (1.05-1.2 equivalents) to the mixture, maintaining the temperature below 40°C. This addition is often exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue, and the crude product should precipitate.
-
Filter the solid, wash with water, and then dry.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: 5-Fluorobenzimidazole Synthesis | Step 2: this compound Synthesis |
| Key Reagents | 4-Fluoro-1,2-phenylenediamine, Formic acid | 5-Fluorobenzimidazole, Dimethyl sulfate |
| Solvent | None (Formic acid is a reactant and solvent) | Acetone or Ethanol |
| Base | Sodium Hydroxide (for workup) | Sodium Hydroxide or Potassium Carbonate |
| Temperature | 100-110°C | 25-50°C |
| Reaction Time | 2-4 hours | 2-6 hours |
| Typical Yield | 85-95% | 80-90% |
Troubleshooting Guide
Q: The yield of 5-fluorobenzimidazole in Step 1 is consistently low. What could be the cause?
A: Low yields in the initial cyclization step can be due to several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient amount of time at the correct temperature. Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting diamine.
-
Suboptimal Temperature: Inadequate heating can lead to a sluggish or incomplete reaction. Conversely, excessive heat might cause degradation of the starting material or product.
-
Improper Neutralization: During workup, if the pH is not carefully controlled, some of the product may remain dissolved in the acidic or highly basic solution. Ensure the final pH is near neutral to maximize precipitation.
Q: During the methylation in Step 2, multiple products are observed on the TLC/HPLC. Why is this happening and how can it be prevented?
A: The formation of multiple products during methylation is likely due to the formation of the undesired 6-fluoro-1-methylbenzimidazole isomer or dialkylation.
-
Isomer Formation: The methylation can occur on either nitrogen of the imidazole ring. While the 5-fluoro isomer is generally favored, the reaction conditions can influence the product ratio.
-
Control of Stoichiometry: Use a slight excess of the methylating agent, but avoid a large excess which can lead to the formation of a quaternary salt (dialkylation).
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Higher temperatures can sometimes lead to less selective reactions.
-
Choice of Base and Solvent: The choice of base and solvent system can influence the regioselectivity of the methylation. Experimenting with different bases (e.g., K2CO3 vs. NaOH) or solvents might improve the selectivity towards the desired isomer.
Q: The final product, this compound, is difficult to purify and has a persistent color. What are the recommended purification strategies?
A: Purification challenges often arise from residual starting materials or side products.
-
Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.
-
Activated Carbon Treatment: If the product has a persistent color, it may be due to colored impurities. Dissolving the crude product in a suitable solvent and treating it with activated carbon before filtration and recrystallization can help remove these impurities.
-
Column Chromatography: For very difficult-to-separate impurities, column chromatography can be employed, although this may be less practical for very large scales.
Visualizations
References
common pitfalls in handling fluorinated benzimidazoles
Welcome to the technical support center for fluorinated benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis, purification, handling, and experimental use of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating fluorine into benzimidazole scaffolds?
Incorporating fluorine into benzimidazole molecules can significantly enhance their therapeutic potential. Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites susceptible to metabolism, which can increase the half-life of a drug.[1][2] Furthermore, fluorine substitution can modulate the acidity (pKa) and lipophilicity of the compound, which in turn can improve its binding affinity to target proteins, membrane permeability, and overall biological activity.[1][3] For instance, studies have shown that fluorinated benzimidazoles exhibit enhanced antimicrobial and anticancer activities compared to their non-fluorinated analogs.[1][4]
Q2: What are the general safety precautions I should take when handling fluorinated benzimidazoles?
Fluorinated benzimidazoles, like many chemical compounds, require careful handling to minimize exposure and ensure laboratory safety. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[5][6] General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5] These compounds can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][8]
-
Storage: Store fluorinated benzimidazoles in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[5][7]
-
Disposal: Dispose of waste containing fluorinated benzimidazoles as hazardous waste in accordance with local, state, and federal regulations. Do not mix halogenated waste with non-halogenated waste.[6][9]
Q3: How does fluorine substitution affect the pKa and lipophilicity of benzimidazoles?
The introduction of fluorine, a highly electronegative atom, generally decreases the pKa of the benzimidazole ring, making it more acidic.[1] This is due to the inductive electron-withdrawing effect of fluorine. The impact on lipophilicity (logP or logD) is more complex. While replacing a hydrogen atom with fluorine typically increases lipophilicity, the overall effect depends on the number and position of the fluorine atoms and the presence of other functional groups.[3][10][11][12] Increased fluorination can sometimes lead to an increase in the overall polarity of the molecule, which may not always result in higher lipophilicity.[10]
Troubleshooting Guides
Synthesis
Problem 1: Low yield of the desired fluorinated benzimidazole.
-
Possible Cause: Incomplete reaction or decomposition of starting materials/products.
-
Troubleshooting Steps:
-
Reaction Conditions: Optimize the reaction temperature and time. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for many fluorinated benzimidazoles.[13]
-
Catalyst/Reagent Choice: The choice of acid or catalyst for the condensation reaction is crucial. Polyphosphoric acid (PPA) is commonly used, but other catalysts might be more effective for specific substrates.[4]
-
Solvent: Ensure the use of an appropriate anhydrous, non-nucleophilic solvent. Acetonitrile is often a good choice.[14]
-
Starting Materials: Verify the purity of your starting materials, especially the fluorinated o-phenylenediamine. Impurities can lead to side reactions and lower yields.
-
Problem 2: Formation of significant side products.
-
Possible Cause: Lack of regioselectivity or competing reaction pathways.
-
Troubleshooting Steps:
-
Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
-
Reaction Temperature: Lowering the reaction temperature may help to improve selectivity and reduce the formation of byproducts.[14]
-
Order of Addition: In some cases, the order in which reagents are added can influence the reaction outcome.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction at the optimal time before significant side product formation occurs.
-
Purification
Problem 1: Difficulty in separating the product from starting materials or side products.
-
Possible Cause: Similar polarities of the components in the crude mixture.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most common purification method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation on a silica gel column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high purity products.[15][16] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) is a common starting point.[17][18]
-
Problem 2: The purified compound is not stable.
-
Possible Cause: Degradation due to exposure to light, air, or residual acid/base from purification.
-
Troubleshooting Steps:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (-20°C or -80°C) to minimize degradation.[19]
-
Neutralization: If acid (e.g., TFA from preparative HPLC) or base was used during purification, ensure it is thoroughly removed. Lyophilization from a solution containing a low concentration of a volatile buffer can be effective.
-
Purity Analysis: Re-analyze the purity of the compound periodically using HPLC or NMR to monitor for any degradation.
-
Experimental Assays
Problem 1: Poor solubility of the fluorinated benzimidazole in aqueous assay buffers.
-
Possible Cause: High lipophilicity of the fluorinated compound.
-
Troubleshooting Steps:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay.[1]
-
Solubilizing Agents: The use of surfactants or cyclodextrins can sometimes improve the solubility of poorly soluble compounds.
-
pH Adjustment: The solubility of benzimidazoles can be pH-dependent. Adjusting the pH of the assay buffer may improve solubility, but ensure the pH change does not affect your biological system.
-
Increased Fluorine Substitution: In some cases, increasing the number of fluorine substituents can paradoxically improve aqueous solubility.[1]
-
Problem 2: Interference or artifacts in the assay.
-
Possible Cause: Autofluorescence of the compound or non-specific interactions.
-
Troubleshooting Steps:
-
Autofluorescence Check: Run a control experiment with the compound in the assay buffer without the biological target or other reagents to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.[20]
-
Counter-screens: Employ counter-screens to identify compounds that interfere with the assay technology rather than interacting with the biological target.[20]
-
Orthogonal Assays: Validate hits from the primary screen using a different assay format that relies on a different detection technology to rule out artifacts.
-
Structure-Activity Relationship (SAR): Test structurally related analogs of your hit compound. A consistent SAR can provide confidence that the observed activity is due to a specific interaction with the target.
-
Data Presentation
Table 1: Influence of Fluorine Substitution on Physicochemical Properties (Illustrative Examples)
| Compound | Position of Fluorine | pKa | logP | Aqueous Solubility (µg/mL) | Reference |
| Benzimidazole | N/A | 5.5 | 1.3 | ~1000 | General Data |
| 5-Fluorobenzimidazole | 5 | 4.9 | 1.6 | Lower than Benzimidazole | [1] |
| 2-(Trifluoromethyl)benzimidazole | 2 | Lower | Higher | Variable | [21] |
| BTK Inhibitor Analog | para-phenyl | - | +0.4 | 0.6 | [1] |
Note: The values presented are illustrative and can vary depending on the specific benzimidazole scaffold and the experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Fluorinated Benzimidazoles via Condensation
This protocol is a general guideline for the synthesis of 2-substituted fluorinated benzimidazoles by the condensation of a fluorinated o-phenylenediamine with an aldehyde.
Materials:
-
Fluorinated o-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine)
-
Substituted aldehyde
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅) or Iodine (I₂) as a catalyst/oxidant
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve the fluorinated o-phenylenediamine (1 equivalent) and the substituted aldehyde (1.1 equivalents) in ethanol.
-
Add the catalyst/oxidant (e.g., 20 mol% Na₂S₂O₅).[13]
-
Reflux the reaction mixture for 8-18 hours, monitoring the progress by TLC.[13]
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a fluorinated benzimidazole derivative.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the fluorinated benzimidazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution with the initial mobile phase composition to a final concentration of about 0.1 mg/mL.
-
HPLC Method:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength based on the UV absorbance maximum of the compound (typically around 254 nm or 280 nm).
-
Run a linear gradient, for example:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Injection: Inject 10 µL of the sample solution.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100%.
Visualizations
Caption: A generalized workflow for the synthesis and purification of fluorinated benzimidazoles.
Caption: A decision-making workflow for addressing solubility issues of fluorinated benzimidazoles in biological assays.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. acgpubs.org [acgpubs.org]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.brighton.ac.uk [research.brighton.ac.uk]
- 12. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. shimadzu.com [shimadzu.com]
- 16. warwick.ac.uk [warwick.ac.uk]
- 17. protocols.io [protocols.io]
- 18. hplc.eu [hplc.eu]
- 19. Fluorinated Benzimidazole-Linked Highly Conjugated Polymer Enabling Covalent Polysulfide Anchoring for Stable Sulfur Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. nchr.elsevierpure.com [nchr.elsevierpure.com]
Technical Support Center: Degradation Pathways of 5-Fluoro-1-methylbenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the potential degradation pathways of 5-Fluoro-1-methylbenzimidazole. Given the limited direct literature on this specific compound, this guide presents a hypothesized metabolic pathway based on the known biotransformation of structurally similar benzimidazole derivatives. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
Based on the metabolism of other benzimidazole compounds, the degradation of this compound is likely to proceed through several key enzymatic reactions, primarily mediated by the cytochrome P-450 (CYP) family and microsomal flavin monooxygenases.[1] The proposed pathways include hydroxylation, N-demethylation, and subsequent conjugation reactions.
Hypothesized Degradation Pathways:
-
Hydroxylation: The benzimidazole ring is susceptible to hydroxylation at various positions. For N-benzyl-benzimidazole compounds, mono- or di-hydroxylation on the benzimidazole backbone is a major biotransformation route.[2] In the case of this compound, hydroxylation could occur on the benzene ring, potentially leading to the formation of phenolic metabolites.
-
N-Demethylation: The N-methyl group is a potential site for oxidative demethylation, which would yield 5-fluorobenzimidazole. This is a common metabolic pathway for N-methylated compounds.[3]
-
Phase II Conjugation: The hydroxylated metabolites and the N-demethylated product can undergo further conjugation reactions (Phase II metabolism). These reactions increase water solubility and facilitate excretion. Common conjugations for benzimidazole metabolites include glucuronidation and sulfation.[4]
Below is a diagram illustrating the proposed degradation pathways.
References
- 1. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigations on the biotransformation of mebendazole using an isolated perfused rat gut system - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for N-methylation of 5-fluorobenzimidazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the optimization of reaction conditions for the N-methylation of 5-fluorobenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the N-methylation of 5-fluorobenzimidazole?
The most frequently employed methylating agents are methyl iodide (MeI) and dimethyl sulfate ((CH₃)₂SO₄). Common bases used to facilitate the deprotonation of the benzimidazole nitrogen include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The reaction is typically conducted in anhydrous aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (ACN).[1][2]
Q2: How can I control the regioselectivity between N1 and N3 methylation?
Achieving high regioselectivity is a primary challenge due to the tautomeric nature of the benzimidazole ring.[1] The fluorine atom at the 5-position influences the electronic properties of the two nitrogen atoms, but a mixture of 1-methyl-5-fluoro- and 1-methyl-6-fluorobenzimidazole is often obtained. Key strategies to control regioselectivity include:
-
Steric Hindrance: If other substituents are present on the ring, methylation will likely be favored at the less sterically hindered nitrogen atom.[1][3]
-
Solvent and Base Selection: The choice of base and solvent system can influence the position of the tautomeric equilibrium and the reaction pathway. Experimenting with different combinations is recommended.
-
Advanced Methods: For achieving methylation at the more sterically hindered nitrogen, specialized methods have been developed, though they may require specific reagents and conditions.[3][4][5]
Q3: What are the typical reaction temperatures and times?
Reaction conditions can vary significantly. Reactions using stronger bases like NaH in DMF may proceed at room temperature or even 0 °C, while those with weaker bases like K₂CO₃ in acetone often require heating to reflux.[1][2] Reaction progress should always be monitored by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
Q4: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[1] Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the two product isomers, and any byproducts. The disappearance of the starting material spot and the appearance of new, less polar product spots indicate reaction progression.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-methylation of 5-fluorobenzimidazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive Reagents: Methylating agent has degraded; base is not sufficiently strong or is hydrated.[1] 2. Improper Solvent: Use of a protic solvent (e.g., ethanol, water) which can quench the benzimidazole anion.[1] 3. Insufficient Temperature: Reaction may be too slow at room temperature. | 1. Use a fresh, unopened bottle of the methylating agent. Ensure the base is anhydrous. Consider a stronger base (e.g., NaH instead of K₂CO₃).[1] 2. Switch to a dry, aprotic solvent like anhydrous DMF, acetone, or ACN.[1] 3. Gently heat the reaction mixture (e.g., to 50-60 °C or reflux) and monitor by TLC. |
| Poor Regioselectivity (Mixture of N1/N3 Isomers) | 1. Tautomerism: The inherent tautomeric equilibrium of the benzimidazole ring leads to two possible sites for methylation.[1] 2. Reaction Conditions: The chosen solvent/base combination may not favor one isomer over the other. | 1. This is an inherent challenge. Focus on purification to separate the isomers.[1] 2. Screen different conditions. For example, compare a polar aprotic solvent (DMF) with a less polar one (acetone) and vary the base (K₂CO₃ vs. NaH). |
| Formation of Quaternary Salt | 1. Excess Methylating Agent: Using more than a slight excess (e.g., >1.2 equivalents) of the methylating agent.[1] 2. High Temperature/Long Reaction Time: Harsh conditions can promote a second methylation event.[1] | 1. Use the methylating agent in a controlled stoichiometric amount (1.05-1.1 equivalents).[6] Add the agent slowly or dropwise to the reaction mixture.[1] 2. Run the reaction at the lowest effective temperature and stop the reaction as soon as the starting material is consumed (as per TLC). |
| Difficult Product Purification | 1. Similar Polarity: The two N-methylated isomers often have very similar polarities, making separation by column chromatography difficult.[1] 2. Contamination: Presence of unreacted starting material or quaternary salt byproducts. | 1. Use a high-performance silica gel and test various eluent systems with small polarity differences (e.g., gradients of ethyl acetate in hexane).[1] 2. If a quaternary salt has formed, it is often insoluble in many organic solvents and may be removed by filtration before chromatographic purification.[1] |
Experimental Protocols & Data
Protocol 1: General N-Methylation using Potassium Carbonate in Acetone
This protocol provides a standard starting point for the N-methylation of 5-fluorobenzimidazole.
1. Preparation:
-
To a dry round-bottom flask containing a magnetic stir bar, add 5-fluorobenzimidazole (1.0 eq).
-
Add anhydrous acetone to dissolve or suspend the starting material.
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).[1]
2. Reaction:
-
Stir the suspension vigorously.
-
Add methyl iodide (MeI, 1.1 eq) dropwise at room temperature.[1]
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction's progress every 1-2 hours using TLC.
3. Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KI).[1]
-
Wash the solids with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[1]
4. Purification:
-
Purify the crude product using column chromatography on silica gel.[1]
-
Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity to separate the N1 and N3 isomers.[1]
-
Combine the fractions containing the pure products and concentrate under reduced pressure.
-
Characterize the products using NMR and MS to confirm their identity and purity.
Table 1: Influence of Reaction Parameters on N-Methylation (Illustrative)
The following table summarizes how different reaction components can affect the outcome. Specific ratios and yields will require experimental optimization.
| Methylating Agent | Base | Solvent | Temperature | Typical Outcome |
| Methyl Iodide (MeI) | K₂CO₃ | Acetone | Reflux | Moderate rate, often yields a mixture of isomers. Good starting point.[1] |
| Methyl Iodide (MeI) | NaH | DMF | 0 °C to RT | Fast reaction, may improve yield but can also lead to over-methylation if not controlled.[2] |
| Dimethyl Sulfate | NaOH | Acetone | RT | Effective methylating agent, but highly toxic and requires careful handling. |
| Methyl Tosylate | K₂CO₃ | ACN | Reflux | Alternative methylating agent, may offer different selectivity. |
Visual Diagrams
Reaction Pathway and Troubleshooting Logic
The following diagram illustrates the potential reaction pathways and provides a logical flow for troubleshooting common experimental issues.
Caption: Potential reaction pathways and common troubleshooting issues.
General Experimental Workflow
This workflow provides a step-by-step visual guide for performing and optimizing the N-methylation reaction.
Caption: General experimental workflow for benzimidazole N-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of 5-Fluoro-1-methylbenzimidazole and Other Benzimidazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of 5-Fluoro-1-methylbenzimidazole and other key benzimidazole analogs, focusing on their anticancer and anti-inflammatory properties. The information presented is supported by experimental data to aid researchers in their drug discovery and development efforts.
Executive Summary
Benzimidazole derivatives have demonstrated significant potential as therapeutic agents, particularly in oncology and inflammation. The strategic placement of substituents on the benzimidazole core can dramatically influence their biological activity. This guide will delve into a comparative analysis of this compound and its analogs, presenting key performance data, detailed experimental protocols, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers.
Anticancer Activity: A Comparative Perspective
The antiproliferative activity of benzimidazole derivatives has been extensively studied against various cancer cell lines. The inclusion of a fluorine atom and a methyl group on the benzimidazole ring, as in this compound, is often associated with enhanced cytotoxic effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several benzimidazole analogs against different cancer cell lines, providing a basis for comparative evaluation.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 | - | - |
| MDA-MB-231 (Breast) | 20.4 ± 0.2 | - | - | |
| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | A549 (Lung) | 7.19 | 5-Fluorouracil | 25.13 |
| PC-3 (Prostate) | 10.21 | 5-Fluorouracil | 30.11 | |
| 2-(4-chlorophenyl)-1H-benzo[d]imidazole | HepG2 (Liver) | 5.8 | 5-Fluorouracil | 28.5 |
| 1,2-disubstituted benzimidazole (Compound 2a) | A549 (Lung) | 111.70 | Cisplatin | - |
| DLD-1 (Colon) | 185.30 | Cisplatin | - | |
| Benzimidazole-1,3,4-oxadiazole derivative (5a) | MDA-MB-453 (Breast) | 55.89 (µg/ml) | - | - |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Anti-inflammatory Potential: A Head-to-Head Look
Benzimidazole derivatives have also emerged as promising anti-inflammatory agents, primarily through the inhibition of key enzymes like cyclooxygenases (COX). The substitution pattern on the benzimidazole core plays a crucial role in determining their inhibitory potency and selectivity. The table below presents a comparison of the anti-inflammatory activity of different benzimidazole analogs.
| Compound/Analog | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-phenyl-substituted benzimidazole (R1=NH2, R2=CH3) | COX-1 Inhibition | 0.72 ± 0.77 | - | - |
| 5-sulfamoyl substituted benzimidazole | Cannabinoid Receptor (CB2) Agonist | Ki = 3.3 nM | - | - |
| Morpholine-substituted benzimidazole | COX-2 Inhibition | 8.00 | Ibuprofen | 13 |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | NO Inhibition (LPS-stimulated RAW264.7) | 10.992 | - | - |
| IL-6 Inhibition (LPS-stimulated RAW264.7) | 2.294 | - | - | |
| TNF-α Inhibition (LPS-stimulated RAW264.7) | 12.901 | - | - |
Key Signaling Pathways
The anticancer and anti-inflammatory effects of benzimidazole derivatives are often mediated through their interaction with critical signaling pathways. Understanding these pathways is essential for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Certain benzimidazole analogs have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by benzimidazole analogs.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Several benzimidazole derivatives have been found to modulate MAPK signaling.
The Impact of Fluorination on Benzimidazole Scaffolds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis, biological activity, and physicochemical properties of fluorinated versus non-fluorinated benzimidazoles, supported by experimental data and detailed protocols.
The introduction of fluorine into pharmacologically active molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. This guide provides a comparative analysis of fluorinated and non-fluorinated benzimidazoles, a versatile class of heterocyclic compounds with a broad spectrum of biological activities. By presenting key experimental data in a structured format, detailing relevant protocols, and visualizing critical pathways, this document aims to be an invaluable resource for researchers in drug discovery and development.
Performance Comparison: Biological Activity
The substitution of hydrogen with fluorine on the benzimidazole scaffold can significantly modulate its biological activity. The following tables summarize the comparative in vitro anticancer and antimicrobial activities of representative fluorinated and non-fluorinated benzimidazole derivatives.
Anticancer Activity
The cytotoxic effects of fluorinated and non-fluorinated benzimidazoles have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below. Lower IC50 values indicate higher potency.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenyl-1H-benzo[d]imidazole (Non-fluorinated) | 2-phenylbenzimidazole | A549 (Lung) | >100 | [1][2] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (Fluorinated) | 2-(4-fluorophenyl)benzimidazole | A549 (Lung) | 4.47 | [1][2] |
| 2-Phenyl-1H-benzo[d]imidazole (Non-fluorinated) | 2-phenylbenzimidazole | MDA-MB-231 (Breast) | >100 | [1][2] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (Fluorinated) | 2-(4-fluorophenyl)benzimidazole | MDA-MB-231 (Breast) | 3.55 | [1][2] |
| 2-Phenyl-1H-benzo[d]imidazole (Non-fluorinated) | 2-phenylbenzimidazole | PC3 (Prostate) | >100 | [1][2] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (Fluorinated) | 2-(4-fluorophenyl)benzimidazole | PC3 (Prostate) | 5.50 | [1][2] |
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
| Compound | Structure | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenyl-1H-benzo[d]imidazole (Non-fluorinated) | 2-phenylbenzimidazole | Bacillus subtilis | >500 | [3] |
| 2-(m-Fluorophenyl)-1H-benzimidazole (Fluorinated) | 2-(m-fluorophenyl)benzimidazole | Bacillus subtilis | 7.81 | [3] |
| 2-Phenyl-1H-benzo[d]imidazole (Non-fluorinated) | 2-phenylbenzimidazole | Escherichia coli | >500 | [3] |
| 2-(m-Fluorophenyl)-1H-benzimidazole (Fluorinated) | 2-(m-fluorophenyl)benzimidazole | Escherichia coli | 31.25 | [3] |
| 2-Phenyl-1H-benzo[d]imidazole (Non-fluorinated) | 2-phenylbenzimidazole | Candida albicans | >500 | [3] |
| 2-(m-Fluorophenyl)-1H-benzimidazole (Fluorinated) | 2-(m-fluorophenyl)benzimidazole | Candida albicans | 125 | [3] |
Physicochemical and Metabolic Properties
Fluorine substitution is known to influence key physicochemical properties and the metabolic fate of drug candidates.
| Property | Non-Fluorinated Benzimidazoles | Fluorinated Benzimidazoles | Impact of Fluorination |
| Lipophilicity | Generally lower | Often higher | Can enhance membrane permeability and cell uptake. |
| pKa | Basic character of imidazole nitrogen | Basicity is generally reduced | Alters ionization state at physiological pH, affecting solubility and target binding. |
| Metabolic Stability | Susceptible to oxidative metabolism | More resistant to CYP450-mediated oxidation | Blocks metabolic "soft spots," leading to a longer half-life and improved pharmacokinetic profile.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of Benzimidazoles
1. Synthesis of 2-Phenyl-1H-benzimidazole (Non-fluorinated)
This procedure outlines a common method for the synthesis of 2-phenylbenzimidazole via the condensation of o-phenylenediamine and benzaldehyde.
-
Materials: o-phenylenediamine, benzaldehyde, sodium metabisulfite, ethanol, water.
-
Procedure:
-
Dissolve o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add sodium metabisulfite (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-benzimidazole.[3][5]
-
2. Synthesis of 2-(4-Fluorophenyl)-1H-benzimidazole (Fluorinated)
The synthesis of the fluorinated analogue follows a similar procedure, substituting benzaldehyde with 4-fluorobenzaldehyde.
-
Materials: o-phenylenediamine, 4-fluorobenzaldehyde, sodium metabisulfite, ethanol, water.
-
Procedure:
-
Dissolve o-phenylenediamine (1 mmol) and 4-fluorobenzaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add sodium metabisulfite (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into ice-cold water.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to yield pure 2-(4-fluorophenyl)-1H-benzimidazole.[6]
-
Biological Assays
1. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Human cancer cell lines, cell culture medium, phosphate-buffered saline (PBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, test compounds.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (approximately 5 x 10^5 CFU/mL).
-
Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Mechanisms of Action
A significant mechanism of action for many benzimidazole derivatives, particularly in their anticancer and antifungal activities, is the inhibition of tubulin polymerization.[7]
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is regulated by the hydrolysis of guanosine triphosphate (GTP) bound to β-tubulin.[8][9][10][11] Benzimidazole compounds exert their effect by binding to β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of the anticancer activity of fluorinated and non-fluorinated benzimidazoles.
This guide provides a foundational understanding of the comparative advantages of fluorinated benzimidazoles. The presented data and protocols are intended to serve as a practical resource for the rational design and development of novel benzimidazole-based therapeutic agents. Further investigation into the specific fluorine substitution patterns and their effects on a wider range of biological targets will undoubtedly continue to fuel innovation in this promising area of medicinal chemistry.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GDP-to-GTP exchange on the microtubule end can contribute to the frequency of catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Fluoro-1-methylbenzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of fluoro- and methyl-substituted benzimidazole derivatives, with a focus on their antimicrobial and anticancer properties. While specific experimental data for 5-Fluoro-1-methylbenzimidazole is limited in publicly available literature, this guide draws upon data from closely related analogs to provide a valuable comparative analysis for researchers in drug discovery and development.
Introduction to Benzimidazole Derivatives
Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring purine nucleosides, allowing it to interact with a wide range of biological targets.[1] Consequently, substituted benzimidazoles have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The addition of fluorine atoms and methyl groups to the benzimidazole core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.[2][3][4]
Antimicrobial Activity
Fluoro-substituted benzimidazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of a fluorine atom, an electron-withdrawing group, is often associated with increased antimicrobial efficacy.[3] Furthermore, the position of substituents on the benzimidazole ring plays a critical role in determining the antimicrobial spectrum and potency.
Comparison of Antimicrobial Activity of Benzimidazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluoro- and methyl-substituted benzimidazole derivatives against various microbial strains. These compounds are selected from studies that provide a direct comparison of their activities.
| Compound/Analog | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Candida parapsilosis (µg/mL) | |
| 2-(m-fluorophenyl)-5-methylbenzimidazole (Analog 1) | 7.81[3] | 31.25[3] | - |
| 2-(m-fluorophenyl)-benzimidazole (Analog 2) | 7.81[3] | - | - |
| Ampicillin (Reference) | - | - | Not Applicable |
| Fluconazole (Reference) | Not Applicable | Not Applicable | - |
Note: A lower MIC value indicates greater antimicrobial activity. Data for direct comparison is often presented within a series of synthesized compounds in the cited literature.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Bacterial or fungal culture grown to the appropriate phase.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Positive control (standard antibiotic/antifungal) and negative control (vehicle) solutions.
2. Inoculum Preparation:
-
From a fresh culture, prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of the Test Compound:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and the vehicle used to dissolve the compound), and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
Workflow for MIC determination.
Anticancer Activity
Benzimidazole derivatives have emerged as promising anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4] The presence and position of fluoro and methyl substituents can significantly impact the antiproliferative potency and selectivity of these compounds.
Comparison of Antiproliferative Activity of Benzimidazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of representative fluoro- and methyl-substituted benzimidazole derivatives against various human cancer cell lines.
| Compound/Analog | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| 2-(o-fluorophenyl)-5-methylbenzimidazole (Analog 3) | 0.354[4] | 0.354[4] | 0.177[4] |
| 2-(p-fluorophenyl)-benzimidazole (Analog 4) | 0.377[4] | 0.188[4] | 0.188[4] |
| Methotrexate (Reference) | - | - | - |
Note: A lower IC50 value indicates greater antiproliferative activity. Data is selected from studies that provide a direct comparison.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
4. Absorbance Measurement and Data Analysis:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Experimental Workflow for Antiproliferative Screening
Workflow for MTT assay.
Signaling Pathways in Anticancer Activity
Benzimidazole derivatives often exert their anticancer effects by modulating critical signaling pathways involved in cell growth and survival. Two of the most well-documented pathways are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some benzimidazole derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.
Inhibition of the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in cancer. Certain benzimidazole derivatives can interfere with this pathway, contributing to their anticancer effects.
Inhibition of the MAPK/ERK pathway.
Conclusion
Substituted benzimidazoles, particularly those bearing fluoro and methyl groups, represent a promising class of compounds with significant antimicrobial and anticancer potential. The data presented in this guide, derived from analogs of this compound, highlight the potent biological activities of this structural class. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers working to validate and explore the therapeutic potential of these and similar molecules. Further research focusing on the direct synthesis and evaluation of this compound is warranted to fully elucidate its specific biological profile and therapeutic promise.
References
The Pivotal Role of Fluorination and Methylation in the Biological Activity of Benzimidazole Derivatives: A Structure-Activity Relationship Comparison
A deep dive into the structure-activity relationship (SAR) of 5-Fluoro-1-methylbenzimidazole derivatives reveals critical insights for researchers and drug development professionals. The strategic placement of a fluorine atom at the 5-position and a methyl group at the 1-position of the benzimidazole core significantly influences the compound's biological activity, particularly in the realms of anticancer and antimicrobial applications. This guide provides a comparative analysis of these derivatives, supported by experimental data, to elucidate the nuances of their SAR.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties.[1] The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can dramatically alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding interactions with target proteins.[2] Concurrently, N-alkylation, such as the introduction of a methyl group at the 1-position, can further modulate the compound's activity. This guide focuses on the interplay of these two modifications on the benzimidazole core.
Comparative Analysis of Biological Activity
The biological evaluation of this compound derivatives has demonstrated their potential across various therapeutic areas. The following tables summarize the quantitative data from several key studies, highlighting the impact of structural modifications on their anticancer and antimicrobial efficacy.
Anticancer Activity of Fluoro-Substituted Benzimidazole Derivatives
The antiproliferative activity of fluoro-substituted benzimidazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| ORT14 | 5-unsubstituted, para-fluoro on phenyl side chain | A549, A498, A375 | 0.377 | [3] |
| HeLa, HepG2 | 0.188 | [3] | ||
| ORT15 | 5-methyl, ortho-fluoro on phenyl side chain | A549, A498, HeLa | 0.354 | [3] |
| A375, HepG2 | 0.177 | [3] | ||
| Compound 10f | 5-fluoro, carboxamide at 4-position | HCT116 | 7.4 | [4] |
| Fluoro aryl derivative 1 | Fluoro aryl substitution | HOS | 1.8 | [5] |
| G361 | 2.0 | [5] | ||
| MCF-7 | 2.8 | [5] | ||
| K-562 | 7.8 | [5] |
Key SAR Observations for Anticancer Activity:
-
The presence of a methyl group at the 5-position of the benzimidazole ring appears to enhance antiproliferative activity.[3]
-
The position of the fluorine substitution on an appended phenyl ring significantly impacts potency, with ortho and para substitutions showing strong activity.[3]
-
Derivatives can exhibit high selectivity towards cancer cells over normal cells, a crucial aspect of chemotherapy.[3]
-
The mechanism of action for some of these compounds involves the induction of apoptosis through the activation of caspases 3 and 7.[5]
Antimicrobial Activity of Fluoro-Substituted Benzimidazole Derivatives
Several 5-fluoro-benzimidazole derivatives have been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is used to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 14 | 5-unsubstituted, meta-fluoro on phenyl side chain | B. subtilis | 7.81 | [6][7] |
| Compound 18 | 5-methyl, meta-fluoro on phenyl side chain | E. coli, P. aeruginosa | 31.25 | [6][7] |
| B. subtilis | 7.81 | [6][7] | ||
| Compound 18 | 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | E. coli O157:H7, ATCC 8739, ATCC 35218 | 0.49-0.98 | |
| S. typhimurium ATCC 13311 | 0.49-0.98 | [8] | ||
| Compound 5c | 3-fluorobenzyl benzimidazole derivative of 5-fluorouracil | Saccharomyces cerevisiae | 1 | |
| MRSA | 2 | [9] | ||
| Bacillus proteus | 4 | [9] |
Key SAR Observations for Antimicrobial Activity:
-
The presence of a methyl group at the 5-position of the benzimidazole ring can enhance antimicrobial activity.[6][7]
-
The position of the fluorine atom on a phenyl side chain is crucial, with meta-substitution showing potent antibacterial activity in some series.[6][7]
-
Electron-withdrawing groups, such as fluorine, on a phenyl side chain attached to the benzimidazole core generally increase antimicrobial activity.[6]
-
Some derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Protocols
To ensure the reproducibility and accurate comparison of data, detailed experimental methodologies are crucial.
In Vitro Antiproliferative MTT Assay
The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, HepG2) and a normal cell line (e.g., HEK293) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., methotrexate) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5x10⁵ CFU/mL for bacteria).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of a Key Anticancer Mechanism
Several fluoro-benzimidazole derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway, which is often triggered by these compounds.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 5-Fluoro-1-methylbenzimidazole versus Established Antimicrobial and Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 5-Fluoro-1-methylbenzimidazole, a fluorinated benzimidazole derivative, against established drugs in the fields of antimicrobial and anticancer therapy. Due to the limited availability of efficacy data for this compound, this guide utilizes data from structurally similar fluoro-benzimidazole derivatives to provide a preliminary assessment. The known drugs selected for comparison are Fluconazole (antifungal), Ciprofloxacin (antibacterial), and the chemotherapeutic agents Methotrexate and 5-Fluorouracil (anticancer).
Executive Summary
Fluorinated benzimidazole derivatives have demonstrated promising antimicrobial and anticancer activities in preclinical studies. While specific data for this compound is scarce, related compounds exhibit significant inhibitory effects against various pathogens and cancer cell lines. This report summarizes the available quantitative data, details the experimental methodologies for efficacy assessment, and visually represents key biological pathways and experimental workflows to facilitate a comprehensive comparison.
Antimicrobial Efficacy
The antimicrobial potential of fluoro-benzimidazole derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key parameter in this assessment.
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Fluoro-Benzimidazole Derivative (Analogue) | Not Reported | 31.25[1] | 31.25[1] | >125 |
| Fluconazole | Not Applicable | Not Applicable | Not Applicable | 0.25 - 4.0 |
| Ciprofloxacin | 0.12 - 2.0 | 0.015 - 1.0 | 0.25 - 4.0 | Not Applicable |
Note: The data for the fluoro-benzimidazole derivative is based on a structurally related compound, 2-(m-fluorophenyl)-5-methylbenzimidazole, due to the absence of specific data for this compound in the reviewed literature.[1]
Anticancer Efficacy
The anticancer activity of fluoro-benzimidazole derivatives has been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth, is a standard measure of cytotoxic potency.
Comparative Anticancer Activity (IC50 in µM)
| Compound/Drug | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| Fluoro-Benzimidazole Derivative (Analogue) | 0.73[2][3] | 20.4[2][3] | Not Reported | Not Reported |
| Methotrexate | 0.02 - 0.1 | 0.1 - 1.0 | 0.01 - 0.1 | 0.01 - 0.1 |
| 5-Fluorouracil | 1 - 10 | 5 - 20 | 1 - 15 | 2 - 25 |
Note: The data for the fluoro-benzimidazole derivative is based on a structurally related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC).[2][3] The IC50 values for known drugs can vary depending on the specific experimental conditions and cell line passage number.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the test compounds is determined using the broth microdilution method. This assay is a standardized and widely accepted method for assessing the in vitro susceptibility of microorganisms to antimicrobial agents.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds and reference drugs are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The cytotoxic effect of the compounds on cancer cells is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and reference drugs for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action
Understanding the mechanism of action is crucial for the rational design and development of new therapeutic agents.
Proposed and Known Mechanisms of Action
Caption: Simplified mechanisms of action for fluoro-benzimidazole derivatives and known drugs.
-
Fluoro-Benzimidazole Derivatives (Anticancer): The anticancer activity of some fluoro-benzimidazole derivatives is attributed to their ability to act as microtubule targeting agents.[3][4] By destabilizing microtubules, they induce mitotic arrest in rapidly dividing cancer cells, ultimately leading to programmed cell death (apoptosis).
-
Fluconazole (Antifungal): Fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol disrupts membrane integrity and function, leading to the inhibition of fungal growth.
-
Ciprofloxacin (Antibacterial): Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, ciprofloxacin blocks bacterial cell division.
-
Methotrexate (Anticancer): Methotrexate is a folate antagonist that inhibits the enzyme dihydrofolate reductase (DHFR). DHFR is necessary for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, methotrexate interferes with DNA synthesis and cell proliferation.
-
5-Fluorouracil (Anticancer): 5-Fluorouracil is a pyrimidine analog that, after intracellular conversion to its active metabolites, inhibits thymidylate synthase. This enzyme is critical for the synthesis of thymidine, a necessary component of DNA. The inhibition of thymidylate synthase leads to a deficiency of thymidine, which disrupts DNA synthesis and repair, causing cell death.
Conclusion
While direct comparative efficacy data for this compound is not yet available in the public domain, the analysis of structurally related fluoro-benzimidazole derivatives suggests a promising profile for both antimicrobial and anticancer applications. The presented data indicates that these compounds can exhibit potent activity, in some cases comparable to or exceeding that of established drugs. Further research, including direct head-to-head comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of this compound and to establish its position relative to current standard-of-care agents. The detailed experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a 5-Fluoro-1-methylbenzimidazole Analog: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of a representative 5-fluoro-1-methylbenzimidazole analog. Due to the limited availability of comprehensive public data on this compound itself, this guide utilizes data from a closely related, well-characterized benzimidazole derivative to illustrate the principles of cross-reactivity studies. The methodologies and data presentation formats provided herein serve as a practical template for evaluating the selectivity of novel chemical entities.
Executive Summary
Benzimidazole scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their biological activity is heavily influenced by substitutions on the benzimidazole ring, which can modulate target affinity and selectivity.[1][2] Understanding the cross-reactivity of these compounds against a panel of biological targets is crucial for predicting potential off-target effects and ensuring a favorable safety profile. This guide presents a comparative analysis of a substituted benzimidazole derivative, highlighting its inhibitory activity against a primary target and a selection of off-targets.
Data Presentation: Kinase Inhibitory Profile
The following table summarizes the in vitro inhibitory activity of a representative 2-aryl-5-nitro-1H-benzimidazole derivative (Compound 6) and a comparator compound (Compound 3) against the primary target, Poly (ADP-ribose) polymerase (PARP), and a panel of human cancer cell lines.[3] This data illustrates a typical format for presenting cross-reactivity data.
| Compound | Target/Cell Line | IC50 (µM) |
| Compound 6 | PARP | >100 |
| A549 (Lung Carcinoma) | 0.028 | |
| K562 (Leukemia) | 0.032 | |
| U251 (Glioblastoma) | 0.041 | |
| PC-3 (Prostate Cancer) | 0.035 | |
| HCT-15 (Colon Cancer) | 0.038 | |
| MCF-7 (Breast Cancer) | 0.045 | |
| SK-UT-1 (Uterine Sarcoma) | 0.049 | |
| Compound 3 | PARP | 0.05 |
| A549 (Lung Carcinoma) | 0.11 | |
| K562 (Leukemia) | 0.09 | |
| U251 (Glioblastoma) | 0.15 | |
| PC-3 (Prostate Cancer) | 0.12 | |
| HCT-15 (Colon Cancer) | 0.14 | |
| MCF-7 (Breast Cancer) | 0.18 | |
| SK-UT-1 (Uterine Sarcoma) | 0.21 |
Note: The data presented is for 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as reported in the cited literature and serves as an illustrative example.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assays commonly used in cross-reactivity studies of small molecule inhibitors.
In Vitro Kinase Inhibition Assay (Example: PARP Inhibition Assay)
This protocol describes a method for determining the inhibitory activity of a test compound against a specific kinase, in this case, PARP.
1. Reagents and Materials:
-
Recombinant human PARP enzyme
-
Activated DNA (e.g., calf thymus DNA)
-
NAD+ (substrate)
-
Biotinylated NAD+ (for detection)
-
Streptavidin-coated plates
-
Test compound (e.g., this compound analog)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
Detection reagent (e.g., Streptavidin-HRP and substrate)
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the PARP enzyme and activated DNA to the wells of a streptavidin-coated microplate.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the PARP-catalyzed reaction.
-
Stop the reaction and wash the plate to remove unbound reagents.
-
Add a detection reagent (e.g., Streptavidin-HRP) and incubate.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on different cell lines.
1. Reagents and Materials:
-
Human cancer cell lines (e.g., A549, K562)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]
Visualizations
Illustrative Signaling Pathway: EGFR Signaling
Many benzimidazole derivatives are investigated as kinase inhibitors. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for anticancer drugs.
Caption: Simplified EGFR signaling cascade.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a typical in vitro kinase assay.
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Correlation for 5-Fluoro-1-methylbenzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and potential in vivo performance of 5-Fluoro-1-methylbenzimidazole and related fluoro-benzimidazole derivatives. Due to the current absence of direct in vitro-in vivo correlation (IVIVC) studies for this compound, this document collates available in vitro data on its biological activity and presents in vivo pharmacokinetic data of a structurally related fluorinated compound, 5-Fluorouracil (5-FU), as a proxy for discussion. This is intended to offer a speculative perspective on potential in vivo behavior, and readers should interpret this indirect comparison with caution.
Data Presentation: In Vitro Biological Activity
The in vitro efficacy of fluoro-benzimidazole derivatives has been evaluated primarily for their antimicrobial and anticancer properties. The following tables summarize the quantitative data from various studies.
Table 1: In Vitro Anticancer Activity of Fluoro-Benzimidazole Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide | HCT116 | 7.4 | [1] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 | 0.39 | [1] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 | 0.32 | [1] |
| 2-(fluorophenyl)-1H-benzimidazole (ORT14, para-fluoro) | A549, A498, A375 | 0.377 | [2] |
| 2-(fluorophenyl)-1H-benzimidazole (ORT14, para-fluoro) | HeLa, HepG2 | 0.188 | [2] |
| 5-methyl, 2-(fluorophenyl)-1H-benzimidazole (ORT15, ortho-fluoro) | A549, A498, HeLa | 0.354 | [2] |
| 5-methyl, 2-(fluorophenyl)-1H-benzimidazole (ORT15, ortho-fluoro) | A375, HepG2 | 0.177 | [2] |
| Benzimidazole-thiazolidinedione hybrid | A549 | 11.46 | [1] |
| Benzimidazole derivative (se-182) | A549 | 15.80 | [3] |
| Benzimidazole derivative (se-182) | HepG2 | 15.58 | [3] |
Table 2: In Vitro Antimicrobial Activity of Fluoro-Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(m-fluorophenyl)-benzimidazole (14) | B. subtilis | 7.81 | [4] |
| 5-methyl, 2-(m-fluorophenyl)-benzimidazole (18) | E. coli | 31.25 | [4] |
| 5-methyl, 2-(m-fluorophenyl)-benzimidazole (18) | P. aeruginosa | 31.25 | [4] |
| 5-methyl, 2-(m-fluorophenyl)-benzimidazole (18) | B. subtilis | 7.81 | [4] |
| Benzimidazole-1,2,3-triazole hybrid (45e with CF3 group) | Fungal strain | 1 | [5] |
| Trifluoromethyl benzimidazole derivative (3k) | MSSA | 4-16 | [6] |
| Trifluoromethyl benzimidazole derivative (3l) | MRSA | 4-16 | [6] |
In Vivo Pharmacokinetic Profile (5-Fluorouracil as a Proxy)
In the absence of direct in vivo data for this compound, the pharmacokinetic parameters of 5-Fluorouracil (5-FU) are presented below to provide a general context for a small, fluorinated heterocyclic molecule. It is critical to note that structural differences between 5-FU and this compound will lead to different pharmacokinetic properties.
Table 3: Pharmacokinetic Parameters of 5-Fluorouracil (5-FU)
| Parameter | Value | Condition | Reference |
| Bioavailability (Oral) | 0-80% (highly variable) | Standard administration | [7] |
| 122% ± 40% | With DPD inactivator 776C85 | [8] | |
| Elimination Half-life (t½) | 8-20 minutes | Intravenous administration | [9] |
| 4.5 ± 1.6 hours | Oral, with DPD inactivator 776C85 | [8] | |
| Systemic Clearance (Clsys) | Rapid | Intravenous administration | [10] |
| 57.6 ± 16.4 mL/min/m² | Oral, with DPD inactivator 776C85 | [8] | |
| Metabolism | Primarily hepatic via Dihydropyrimidine Dehydrogenase (DPD) | - | [10] |
| Excretion | <10% unchanged in urine | - | [11] |
The data for 5-FU highlights the significant impact of first-pass metabolism on oral bioavailability, a common challenge for many small molecule drugs.[7] The short half-life of intravenously administered 5-FU indicates rapid clearance from the body.[9] The use of a DPD inactivator dramatically increases bioavailability and half-life, underscoring the role of metabolic stability in determining the in vivo fate of such compounds.[8]
Experimental Protocols
3.1. In Vitro Anticancer Activity: MTT Assay
The antiproliferative activity of fluoro-benzimidazole derivatives, reported as IC50 values, is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a fluoro-benzimidazole derivative) and a control (e.g., 5-Fluorouracil or vehicle) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.
-
3.2. In Vitro Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the fluoro-benzimidazole derivatives against various microbial strains is typically determined using the broth microdilution method.
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Mandatory Visualizations
4.1. Signaling Pathway Diagram
Some benzimidazole derivatives have been reported to exert their anticancer effects by inhibiting microtubule polymerization.[12] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Benzimidazole anticancer mechanism.
4.2. Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical evaluation of a novel chemical entity, from initial in vitro screening to in vivo efficacy studies.
Caption: Preclinical drug discovery workflow.
Conclusion and Future Directions
The available in vitro data suggests that fluoro-benzimidazole derivatives are a promising class of compounds with potent anticancer and antimicrobial activities. However, the lack of direct in vivo pharmacokinetic and efficacy data for this compound makes it impossible to establish a definitive in vitro-in vivo correlation at this time.
The pharmacokinetic profile of 5-Fluorouracil underscores the potential challenges for the in vivo performance of fluoro-benzimidazoles, such as extensive first-pass metabolism and rapid clearance, which could limit oral bioavailability and systemic exposure. Future research should prioritize comprehensive in vivo studies on lead fluoro-benzimidazole compounds to determine their pharmacokinetic profiles and to establish a reliable IVIVC. Such studies are crucial for the rational design and development of these promising therapeutic agents.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 7. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. cancernetwork.com [cancernetwork.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Fluoro-1-methylbenzimidazole Against Other Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel small molecule inhibitors is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for benchmarking the performance of 5-Fluoro-1-methylbenzimidazole, a heterocyclic compound of interest, against a panel of established kinase inhibitors.
Disclaimer: Publicly available, direct comparative experimental data for this compound is limited. Therefore, for the purpose of this illustrative guide, we will present hypothetical, yet representative, data for this compound, designated as "FMBZ-1". This will be compared against experimentally determined data for well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the EGFR inhibitor Erlotinib, and the MEK1/2 inhibitor Selumetinib. This approach is intended to provide a practical template for the evaluation of novel kinase inhibitors.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile
This table summarizes the half-maximal inhibitory concentration (IC50) values of FMBZ-1 and comparator compounds against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | FMBZ-1 (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Erlotinib (IC50, nM) | Selumetinib (IC50, nM) |
| EGFR | 50 | 100 | 2[1] | >10,000[2] |
| MEK1 | 8,500 | 50 | >10,000 | 14[2][3] |
| MEK2 | 9,200 | 60 | >10,000 | 530 (Kd)[2] |
| PKCα | 1,200 | 2[4] | >10,000 | >10,000 |
| PKA | >10,000 | 7[4] | >10,000 | >10,000 |
| CDK2/cyclin A | 450 | 3 | >10,000 | >10,000 |
| FLT3 | 85 | 15 | >10,000 | >10,000 |
Data for comparator compounds are sourced from publicly available literature and databases. FMBZ-1 data is hypothetical and for illustrative purposes.
Table 2: Cellular Activity Profile
This table presents the half-maximal effective concentration (EC50) values from cell-based assays, indicating the potency of the compounds in a cellular context.
| Cell Line | Assay Type | FMBZ-1 (Hypothetical EC50, µM) | Staurosporine (EC50, µM) | Erlotinib (EC50, µM) | Selumetinib (EC50, µM) |
| A549 (NSCLC) | MTT Cell Viability | 2.5 | 0.01 | 5.0 | 8.6[3] |
| HCT116 (Colon) | MTT Cell Viability | 5.8 | 0.006[4] | >10 | 1.0 |
| MCF-7 (Breast) | MTT Cell Viability | 8.1 | 0.02 | >10 | >10 |
Data for comparator compounds are sourced from publicly available literature and databases. FMBZ-1 data is hypothetical and for illustrative purposes.
Mandatory Visualization
Caption: Simplified RTK signaling pathways, including RAS/MEK/ERK and PI3K/AKT.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC50 value of a compound against a purified kinase.[5][6][7][8][9]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., FMBZ-1) in 100% DMSO.
-
Create a series of dilutions (e.g., 11-point, 3-fold serial dilution) in a 96-well or 384-well plate. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a white, opaque assay plate, add the diluted compound, the target kinase, and the appropriate substrate in kinase reaction buffer.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and viability.[10][11][12][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the EC50 value.
-
Western Blot for Target Engagement
This protocol is used to determine if the inhibitor modulates the phosphorylation of its target protein within a cell, confirming target engagement.
-
Cell Treatment and Lysis:
-
Plate cells and treat with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., p-ERK, p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total, non-phosphorylated protein and/or a loading control like GAPDH or β-actin.
-
References
- 1. Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 5-fluoro-1H-benzo[d]imidazole | 1977-72-6 [smolecule.com]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D-QSAR studies of 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors with protective effects in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. mdpi.com [mdpi.com]
- 8. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 10. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. acgpubs.org [acgpubs.org]
- 13. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods applicable to the analysis of benzimidazole derivatives, with a focus on providing a framework for the validation of methods for compounds like 5-Fluoro-1-methylbenzimidazole. Due to a lack of specific validated methods for this compound in the available literature, this guide leverages data from closely related compounds, namely 5-Fluorouracil and other benzimidazole derivatives, to present a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of different analytical methods used for the analysis of benzimidazole derivatives and 5-Fluorouracil. This data is compiled from various validation studies and provides a basis for selecting an appropriate method for a specific analytical need.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (5-Fluorouracil)[1][2][3] | Method 2 (Mebendazole)[4] | Method 3 (Benzimidazole Derivatives)[5] |
| Mobile Phase | Potassium dihydrogen phosphate buffer[1] | Information not available | Acetonitrile and methanol[5] |
| Column | C18 µBondapak[1] | Information not available | Information not available |
| Detection (UV) | 260 nm[1] | Information not available | 254 nm and 288 nm[5] |
| Linearity Range | 10 - 100 µg/mL[2] | Information not available | Information not available |
| Limit of Detection | 5 ng/mL[1] | Information not available | Information not available |
| Precision (%RSD) | Interday: 4.2-8.9%, Day-to-day: 5.2-10.6%[1] | ≤ 1.4%[4] | Information not available |
| Accuracy/Recovery | 96.2 ± 0.5% (Extraction Yield)[1] | 99.9 - 100.9%[4] | Information not available |
| Retention Time | 4.7 min[1] | Information not available | < 7 min[3] |
Table 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for 5-Fluorouracil [6]
| Parameter | Method Details |
| Sample Type | Dried Blood Spot (DBS) |
| Mobile Phase | Acetonitrile-ammonium acetate 1 mM (95:5) |
| Column | Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 µm) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | m/z 128.97 > 41.82 |
| Linearity Range | 0.1 - 60 µg/mL |
| LLOQ | 0.1 µg/mL |
Table 3: UV-Visible Spectrophotometry Method for 5-Fluorouracil Interaction Study [7]
| Parameter | Method Details |
| Solvent | Carbonate buffer (pH 7.4) |
| Wavelength (λmax) | 230 nm and 275 nm |
| Concentration Range | 20 - 120 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the methods discussed.
1. High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of benzimidazole derivatives involves reversed-phase HPLC with UV detection.
-
Standard and Sample Preparation : Standard solutions are prepared by dissolving the analyte in a suitable solvent, such as methanol or a mobile phase component, to achieve a known concentration.[5] Sample preparation for pharmaceutical dosage forms typically involves grinding tablets, dissolving the powder in a solvent, and filtering to remove excipients.[5]
-
Chromatographic Conditions : A C18 column is frequently used for separation. The mobile phase is often a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1] The flow rate is typically around 1 mL/min.
-
Detection : A UV detector is used to monitor the effluent from the column at a wavelength where the analyte has maximum absorbance.[1][5]
-
Validation Parameters : Method validation is performed according to ICH guidelines and typically includes assessment of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers high sensitivity and selectivity, making it suitable for bioanalytical applications.
-
Sample Preparation : For dried blood spots (DBS), a common extraction method involves using a mixture of organic solvents like 2-Propanol and ethyl acetate.[6] The extract is then evaporated and reconstituted in the mobile phase.
-
UPLC Conditions : A sub-2 µm particle column (e.g., Acquity BEH C18) is used to achieve rapid and efficient separations.[6] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., ammonium acetate) is often employed.[6]
-
MS/MS Detection : Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a characteristic product ion, which provides high selectivity.[6]
-
Method Validation : Validation for bioanalytical methods includes the assessment of selectivity, sensitivity (LLOQ), matrix effect, linearity, accuracy, precision, and stability.
3. UV-Visible Spectrophotometry
This is a simpler and more accessible technique, often used for preliminary analysis or for specific applications like drug-protein interaction studies.
-
Solution Preparation : Solutions of the analyte are prepared in a suitable solvent, and a blank solution (solvent only) is used for baseline correction.[7]
-
Spectral Scanning : The UV-Visible spectrum of the analyte solution is recorded over a specific wavelength range to determine the wavelength of maximum absorbance (λmax).[7]
-
Quantitative Analysis : For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined from its absorbance using the calibration curve.
Mandatory Visualization
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: General workflow for HPLC analysis of benzimidazole derivatives.
References
- 1. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. scielo.br [scielo.br]
comparative spectroscopic analysis of benzimidazole isomers.
A Comparative Guide to the Spectroscopic Analysis of Benzimidazole Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. Benzimidazole and its substituted derivatives are vital scaffolds in medicinal chemistry, and positional isomers can exhibit vastly different biological activities.[1][2] This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—used to differentiate benzimidazole isomers, supported by experimental data and detailed protocols.
A crucial consideration for asymmetrically substituted benzimidazoles (e.g., 5-chloro- vs. 6-chloro-benzimidazole) is the phenomenon of tautomerism. In solution, rapid proton exchange between the two nitrogen atoms of the imidazole ring can lead to an averaged spectrum, making the 5- and 6-isomers indistinguishable by NMR unless the exchange is slowed or "frozen".[3][4] Solid-state NMR can be employed to observe the distinct signals of the "blocked" tautomers.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of benzimidazole isomers. The chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon (¹³C) signals provide a detailed map of the molecular structure.[5]
Data Presentation: ¹H and ¹³C NMR
The position of substituents on the benzene ring significantly alters the electronic environment of nearby protons and carbons, leading to distinct chemical shifts. For example, the spectra of different chlorobenzimidazole isomers show clear differences.
Table 1: Comparative ¹H NMR Spectroscopic Data of Chlorobenzimidazole Isomers
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 2-Chlorobenzimidazole | DMSO-d₆ | δ 7.55-7.65 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), ~12.9 (br s, 1H, N-H)[3] |
| 5-Chlorobenzimidazole | DMSO-d₆ | δ 8.25 (s, 1H, H-2), 7.65 (d, 1H, H-4), 7.58 (s, 1H, H-7), 7.20 (d, 1H, H-6), ~12.6 (br s, 1H, N-H) |
| N-Methyl-5-chlorobenzimidazole | CDCl₃ | δ 7.91 (s, 1H, H-2), 7.71 (d, J=1.9 Hz, 1H, H-4), 7.31 (d, J=8.5 Hz, 1H, H-7), 7.24 (dd, J=8.5, 1.9 Hz, 1H, H-6), 3.84 (s, 3H, N-CH₃) |
Note: Data for 5-chlorobenzimidazole and its N-methyl derivative are representative examples illustrating the effect of substitution.
Table 2: Comparative ¹³C NMR Spectroscopic Data of Chlorobenzimidazole Isomers
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-Chlorobenzimidazole | DMSO-d₆ | δ 142.5 (C=N), 138.0, 134.0, 122.5, 115.0 (Aromatic C) |
| 5-Chlorobenzimidazole | DMSO-d₆ | δ 142.0 (C-2), 143.2, 133.0, 128.0, 122.0, 115.0, 114.0 (Aromatic C) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the benzimidazole isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3] Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5] DMSO-d₆ is often preferred as it effectively dissolves many benzimidazoles and allows for the observation of the N-H proton signal.[3][5]
-
Transfer to NMR Tube : Filter the solution through a pipette plugged with glass wool directly into a clean NMR tube to remove any particulate matter.[5]
-
Data Acquisition :
-
Insert the tube into the spectrometer, then lock and shim the instrument.
-
For ¹H NMR, acquire a standard spectrum with parameters such as a 30° pulse width, a spectral width of -2 to 14 ppm, and 16-32 scans.[3]
-
For ¹³C NMR, acquire a proton-decoupled spectrum with a spectral width of 0 to 160 ppm and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[3]
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While the spectra of isomers are often similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and shifts in the stretching frequencies of specific bonds can be used for differentiation.[6]
Data Presentation: Key IR Absorptions
The exact positions of IR bands are sensitive to the isomeric structure and intermolecular interactions, such as hydrogen bonding.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Benzimidazole Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |
|---|---|---|
| N-H Stretch | 3500 - 3200 | Often broad due to hydrogen bonding. Its absence indicates N-substitution.[7] |
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the benzene ring.[1] |
| C=N Stretch | 1650 - 1580 | Stretching vibration of the imidazole ring.[1] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands corresponding to the benzene and imidazole rings. |
| C-H Out-of-Plane Bend | 900 - 675 | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid benzimidazole sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, confirming its elemental formula. Isomers will have the same molecular weight. However, high-resolution mass spectrometry (HRMS) can confirm the exact mass, and tandem mass spectrometry (MS/MS) can differentiate isomers by creating unique fragmentation patterns.[8]
Data Presentation: Mass Spectrometry
Table 4: Mass Spectrometry Data for Benzimidazole
| Technique | Ionization Mode | Expected m/z | Key Fragmentation Ions (MS/MS) |
|---|---|---|---|
| LC-MS | ESI (+) | 119.05 [M+H]⁺ | Sequential loss of HCN molecules is a characteristic fragmentation pathway.[8][9] |
| GC-MS | EI | 118.05 [M]⁺˙ | The molecular ion is often the base peak.[8] |
Note: Fragmentation patterns are highly dependent on the isomer's structure and the collision energy used in MS/MS experiments.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the benzimidazole sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition (LC-MS) :
-
Inject the sample into a Liquid Chromatography (LC) system to separate it from any impurities.
-
The eluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Acquire data in full scan mode over a relevant mass range (e.g., m/z 50-500).[3]
-
For MS/MS, select the precursor ion (the [M+H]⁺ ion) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis : Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to identify structural characteristics unique to each isomer.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the benzimidazole ring. The absorption maxima (λmax) and molar absorptivity (ε) can differ between isomers due to variations in the electronic structure and conjugation.[10][11]
Data Presentation: UV-Vis Spectroscopy
Table 5: UV-Vis Absorption Data for Benzimidazole
| Solvent | λmax (nm) | Comments |
|---|---|---|
| Acetonitrile | ~243, ~272, ~278 | These bands correspond to π→π* transitions within the aromatic system.[12] |
| Methanol | ~248, ~295 | The position and intensity of these peaks are sensitive to both substitution and solvent polarity.[10] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute stock solution of the benzimidazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). Perform serial dilutions to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0 AU).
-
Data Acquisition :
-
Fill a quartz cuvette with the pure solvent to record a baseline (blank).
-
Fill the cuvette with the sample solution and place it in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) for each isomer and compare the overall spectral shapes.
Mandatory Visualizations
The following diagrams illustrate key logical relationships and workflows in the spectroscopic analysis of benzimidazole isomers.
Caption: General workflow for the
Caption: Tautomerism in unsymmetrical benzimidazoles leads to averaged NMR spectra in solution.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dual Photochemistry of Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pradeepresearch.org [pradeepresearch.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Fluoro-1-methylbenzimidazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Fluoro-1-methylbenzimidazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and professionals in drug development must adhere to these procedures to minimize risks associated with this halogenated organic compound.
Primary Hazard Classification: Based on data from similar benzimidazole derivatives, this compound should be handled as a hazardous substance. It is presumed to be harmful if swallowed and a cause of serious eye irritation. Proper personal protective equipment (PPE) is mandatory during handling and disposal.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.[1][2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4] Avoid direct contact with the skin, eyes, and clothing.[1][2]
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][3]
-
Waste Segregation and Collection:
-
Container Requirements:
-
Use a robust, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally suitable.
-
The container must have a secure, tight-fitting lid to prevent leakage or evaporation.
-
The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents.[2]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
The primary method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed facility.[1]
-
III. Spill and Contamination Cleanup
In the event of a spill, adhere to the following procedure:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into the designated "Halogenated Organic Waste" container.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical safety goggles, chemical-resistant gloves, lab coat. Respirator for dusts. | [1][2][3] |
| Waste Container Type | Labeled, sealed, leak-proof container (e.g., HDPE) for halogenated organic waste. | [1] |
| Disposal Method | High-temperature incineration by a licensed hazardous waste facility. | [1] |
| Spill Cleanup | Use inert absorbent material; collect in a sealed container for hazardous waste disposal. | [2] |
Experimental Protocol Reference
The disposal procedures outlined in this document are derived from standard protocols for handling and disposing of halogenated organic compounds in a laboratory setting, as detailed in various safety data sheets for structurally similar chemicals.[1][2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
